Platycoside F
Description
Properties
Molecular Formula |
C47H76O20 |
|---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O20/c1-20-29(54)32(57)34(59)38(63-20)65-36-30(55)24(52)17-62-40(36)67-41(61)47-12-11-42(2,3)13-22(47)21-7-8-26-43(4)14-23(51)37(66-39-35(60)33(58)31(56)25(16-48)64-39)46(18-49,19-50)27(43)9-10-44(26,5)45(21,6)15-28(47)53/h7,20,22-40,48-60H,8-19H2,1-6H3/t20-,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37-,38-,39-,40-,43+,44+,45+,47+/m0/s1 |
InChI Key |
QIMBOUOMXGXUQK-HQQCROKPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Platycoside F: A Technical Overview of its Chemical Structure and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the chemical nature of Platycoside F, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. Platycosides, as a class, are the primary bioactive components of this traditional medicinal plant and are investigated for numerous pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Chemical Structure and Properties of this compound
This compound is a complex glycoside built upon a pentacyclic triterpenoid aglycone. While it is a known compound, detailed structural and spectroscopic data are primarily found in specialized literature.
Key Identifiers:
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₆O₂₀ | [1] |
| Compound Class | Triterpenoid Saponin | [2] |
| Natural Source | Roots of Platycodon grandiflorum (Jacq.) A.DC. | [2] |
Structural Elucidation: The definitive structural elucidation of this compound, including its IUPAC name and SMILES notation, was reported by Fu et al. in 2006.[1] This foundational study characterized this compound as part of a group of new saponins from Platycodon grandiflorum. The core structure is based on a polygalacic acid aglycone with two sugar chains attached at positions C-3 and C-28.[1]
Note: Access to the full primary literature containing the definitive structure diagram, IUPAC name, SMILES notation, and original NMR spectral data for this compound was not available in the consulted resources. The information presented is based on citations and data from related compounds.
Quantitative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of complex natural products like this compound. The precise chemical shifts (δ) for each carbon and proton are critical for confirming the molecular structure and stereochemistry.
While the specific 1H and 13C-NMR data for this compound from its original characterization study could not be retrieved, the following tables present the complete NMR dataset for Platycoside O , a closely related saponin that was isolated and characterized in the same study as this compound.[2] This data is provided as a representative example of the type of quantitative information used to define these molecules. Both saponins share a similar triterpenoid core and were analyzed using identical methodologies.
Table 1: 1H and 13C-NMR Data for Platycoside O (in pyridine-d5) [2]
| Position | δC (ppm) | δH (ppm, J in Hz) | Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | 3-O-Glu | ||||
| 1 | 45.1 | 1.45 (o), 2.03-2.12 (m) | 1' | 106.4 | 5.27 (d, 8.0) |
| 2 | 70.2 | 4.77 (br s) | 2' | 74.9 | 3.99 (t, 9.0) |
| 3 | 85.1 | 4.58 (br s) | 3' | 78.6 | 4.05 (t, 7.5, 9.0) |
| 4 | 48.2 | 4' | 73.0 | 4.37-4.42 (m) | |
| 5 | 47.8 | 1.90-1.94 (m) | 5' | 77.0 | 4.46-4.49 (m) |
| 6 | 19.1 | 1.92-1.94 (m), 1.30-1.35 (m) | 6' | 63.2 | 4.83 (br d, 11.0), 3.95 (dd, 4.5, 11.0) |
| 7 | 33.7 | 1.65-1.76 (m), 1.48 (d-like, 11.5) | C-28-Ara | ||
| 8 | 40.3 | 1'' | 93.6 | 6.47 (d, 2.5) | |
| 9 | 47.8 | 1.90-1.94 (m) | 2'' | 75.2 | 4.53-4.58 (m) |
| 10 | 37.2 | 3'' | 70.1 | 4.50-4.54 (m) | |
| 11 | 24.8 | 2.03-2.12 (m) | 4'' | 66.7 | 4.50-4.54 (m) |
| 12 | 123.1 | 5.63 (br s) | 5'' | 63.7 | 4.15 (br d, 11.0), 3.90-3.94 (m) |
| 13 | 144.4 | Rha | |||
| 14 | 42.4 | 1''' | 101.2 | 5.78 (br s) | |
| 15 | 36.1 | 2.30-2.35 (m) | 2''' | 71.9 | 4.80-4.85 (m) |
| 16 | 74.0 | 5.10 (br s) | 3''' | 72.8 | 4.65-4.70 (m) |
| 17 | 48.9 | 4''' | 83.6 | 4.45-4.49 (m) | |
| 18 | 42.1 | 3.32 (dd, 4.0, 14.0) | 5''' | 69.1 | 4.95-5.00 (m) |
| 19 | 46.8 | 1.80-1.85 (m), 1.40-1.45 (m) | 6''' | 18.7 | 1.74 (d, 5.5) |
| 20 | 31.1 | Xyl | |||
| 21 | 34.2 | 2.03-2.12 (m) | 1'''' | 106.8 | 5.18 (d, 8.0) |
| 22 | 33.3 | 2.03-2.12 (m) | 2'''' | 75.6 | 4.00-4.05 (m) |
| 23 | 63.7 | 4.45 (d, 11.0), 3.92 (d, 11.0) | 3'''' | 78.6 | 4.10-4.15 (m) |
| 24 | 170.5 | 4'''' | 71.4 | 4.10-4.15 (m) | |
| 25 | 17.6 | 1.14 (s) | 5'''' | 67.4 | 4.20-4.25 (m), 3.60-3.65 (m) |
| 26 | 17.8 | 1.33 (s) | |||
| 27 | 27.2 | 1.76 (s) | |||
| 28 | 175.9 | ||||
| 29 | 33.3 | 1.14 (s) | |||
| 30 | 24.8 | 0.99 (s) | |||
| 24-OCH₃ | 52.1 | 3.69 (s) |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a representative method for the isolation of this compound from the roots of Platycodon grandiflorum, based on procedures described in the literature.[2]
1. Extraction:
-
Air-dried and powdered roots of P. grandiflorum are extracted exhaustively with 75% aqueous ethanol (EtOH) at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) to remove non-polar compounds.
-
The remaining aqueous layer, containing the polar saponins, is then subjected to further separation.
3. Initial Chromatographic Separation:
-
The aqueous layer is applied to a macroporous resin column (e.g., D101).
-
The column is washed with water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol (e.g., 30%, 60%, 95%). The total saponin fraction is typically eluted with 60% EtOH.
-
The 60% EtOH eluate is collected and concentrated to dryness.
4. Silica Gel Column Chromatography:
-
The total saponin fraction is subjected to silica gel column chromatography.
-
A gradient elution system, such as chloroform-methanol-water in varying ratios (e.g., starting from 95:5:0.5 to 50:50:5), is used to separate the saponins into several sub-fractions based on polarity.
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified using a reverse-phase preparative HPLC system with an ODS (C18) column.
-
A typical mobile phase for final purification is a mixture of methanol (MeOH) and water. For the specific separation of a fraction containing this compound, an isocratic system of MeOH-H₂O (52:48) has been reported to be effective.[2]
-
Fractions are monitored with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering Detector), and those corresponding to pure this compound are collected and lyophilized.
Biological Activity and Signaling Pathways
While specific mechanistic studies on this compound are limited, research on total saponin extracts from P. grandiflorum and its major constituent, Platycodin D, has elucidated key signaling pathways involved in their anti-inflammatory effects. These mechanisms are considered representative for the major bioactive platycosides from this plant.
One of the central pathways implicated in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Saponins from P. grandiflorum have been shown to suppress the activation of this pathway, thereby reducing the production of pro-inflammatory mediators.[2]
Figure 1: Inhibition of the NF-κB signaling pathway by Platycoside saponins.
References
The Discovery and Isolation of Platycoside F from Platycodon grandiflorum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Platycoside F, a triterpenoid saponin found in the roots of Platycodon grandiflorum. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and spectroscopic data, and discusses its potential biological activities based on current scientific literature.
Introduction to Platycodon grandiflorum and its Bioactive Saponins
Platycodon grandiflorum, commonly known as the balloon flower, is a perennial flowering plant native to East Asia. Its roots, known as Platycodi Radix, have been a staple in traditional medicine for centuries, used to treat a variety of ailments including bronchitis, asthma, and tonsillitis. The primary bioactive constituents of Platycodon grandiflorum roots are a class of triterpenoid saponins known as platycosides. These compounds are characterized by a triterpenoid aglycone and two sugar chains.[1]
To date, numerous platycosides have been isolated and identified, with Platycodin D being one of the most extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] this compound is another of the many saponins that have been successfully isolated from this plant.
Physicochemical and Spectroscopic Data of this compound
This compound has been identified as one of the known triterpenoid saponins isolated from the roots of Platycodon grandiflorum. Its chemical structure has been elucidated based on spectral data and chemical evidence.
| Property | Data | Reference |
| Molecular Formula | C₆₃H₁₀₂O₃₂ | [2] |
| Calculated Molecular Weight | 1370.63 g/mol | [2] |
| Observed Mass (M+H)⁺ | 1370.6373 | [2] |
| General Structure | Triterpenoid saponin with an oleanane-type aglycone and two sugar moieties. | [1] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Method | Typical Data and Interpretation |
| ¹H-NMR | Signals corresponding to the triterpenoid aglycone (methyl groups, olefinic protons) and the anomeric protons of the sugar moieties. The coupling constants of anomeric protons help determine the configuration of the glycosidic linkages. |
| ¹³C-NMR | Resonances for the carbon atoms of the aglycone (including carbonyls from ester linkages) and the sugar units. The chemical shifts of the anomeric carbons provide further information on the sugar composition and linkages. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in sequencing the sugar chains and identifying the aglycone structure. |
Table 2: Spectroscopic Data for the Characterization of this compound.
Experimental Protocols for the Isolation and Purification of this compound
The isolation of this compound from Platycodon grandiflorum roots involves a multi-step process of extraction and chromatographic separation. The following is a detailed, representative protocol based on established methods for the isolation of platycosides.[3][4]
Plant Material and Extraction
-
Preparation of Plant Material: Dried roots of Platycodon grandiflorum are pulverized into a fine powder.
-
Solvent Extraction: The powdered root material is extracted with 70-95% ethanol or methanol at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponins, being polar glycosides, are typically enriched in the n-butanol fraction.
-
Concentration of the Saponin-Rich Fraction: The n-butanol fraction is concentrated under reduced pressure to obtain a saponin-rich extract.
Chromatographic Purification
A combination of chromatographic techniques is employed for the isolation of individual platycosides from the saponin-rich fraction.
-
Column Chromatography: The saponin-rich extract is subjected to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20). Elution is performed with a gradient of increasing polarity, typically using a mixture of chloroform, methanol, and water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC or analytical HPLC, are pooled and further purified by preparative reversed-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed.[3]
-
Detection: Detection is often carried out using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm), as saponins lack a strong chromophore.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC. Purities of over 94-98.5% have been reported for platycosides isolated using similar methods.[3][4]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Postulated Signaling Pathway Modulation by Platycosides
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on platycoside-rich fractions from Platycodon grandiflorum suggest involvement of key cellular signaling pathways in their anti-inflammatory and anti-cancer effects. The MAPK and NF-κB signaling pathways are often implicated.
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycoside F: Unraveling the Pharmacological Potential of a Minor Saponin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside F is a triterpenoid saponin found in the roots of Platycodon grandiflorum, a perennial flowering plant with a long history of use in traditional Asian medicine. While the pharmacological activities of the crude extract of P. grandiflorum and its major saponin, Platycodin D, have been extensively studied, specific research delineating the distinct biological and pharmacological profile of this compound remains limited. This guide synthesizes the current understanding of platycosides as a class of compounds, with a particular focus on the well-documented activities of its more prominent analogues, to infer the potential therapeutic avenues for this compound. This approach is necessitated by the current scarcity of research focused solely on this minor platycoside.
The available literature strongly suggests that platycosides, as a group, possess a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects. These activities are often attributed to the modulation of key cellular signaling pathways. This document will present the known quantitative data for various platycosides, detail relevant experimental methodologies, and visualize the implicated signaling pathways to provide a foundational resource for future research into the specific activities of this compound.
Biological and Pharmacological Activities of Platycosides
While specific data for this compound is sparse, the broader family of platycosides exhibits significant therapeutic potential across several domains. The primary activities reported are anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects.
Anti-Inflammatory Activity
Platycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. Studies on various platycosides and extracts of P. grandiflorum show an inhibition of pro-inflammatory mediators. For instance, a biotransformed extract of P. grandiflorum rich in 3-O-β-D-glucopyranosyl platycosides was found to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in LPS-stimulated alveolar macrophages[1]. These effects are largely attributed to the suppression of the NF-κB and MAPK signaling pathways[1].
Anti-Cancer Activity
The anti-cancer properties of platycosides have been a significant area of investigation. Platycodin D, the most studied platycoside, has been shown to induce apoptosis and autophagy in various cancer cell lines[2][3]. A platycoside-rich fraction from P. grandiflorum was found to enhance cell death in A549 human lung carcinoma cells, primarily through the induction of autophagy mediated by the AMPK/mTOR/AKT signaling pathway[2][4].
Neuroprotective Effects
Extracts of P. grandiflorum and their constituent saponins have shown promise in protecting neuronal cells from damage. An aqueous extract of P. grandiflorum demonstrated anti-neuroinflammatory effects against beta-amyloid-induced toxicity in microglia cells[5]. This neuroprotection is linked to the inhibition of nitric oxide production and the suppression of pro-inflammatory cytokines, mediated through the attenuation of the MAPK and NF-κB signaling pathways[5].
Hepatoprotective Effects
The potential of platycosides to protect the liver from damage has also been reported. While specific studies on this compound are lacking, research on the aqueous extract of P. grandiflorum has shown protective effects against thioacetamide-induced fulminant hepatic failure in mice[6].
Quantitative Data on Platycoside Activities
The following tables summarize the available quantitative data for various platycosides and extracts of P. grandiflorum. It is important to reiterate that these data are not specific to this compound but provide a valuable reference for the potential potency of this compound class.
Table 1: Anti-inflammatory and Neuroprotective Effects of Platycodon grandiflorum Water Extract (PGW)
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production Inhibition | BV2 microglia | Aβ25-35-induced | 50 µg/mL | 30.4% reduction | [5] |
| 100 µg/mL | 36.7% reduction | [5] | |||
| 200 µg/mL | 61.2% reduction | [5] | |||
| Pro-inflammatory Cytokine Suppression | BV2 microglia | Aβ25-35-induced | 200 µg/mL | Significant inhibition of IL-1β and IL-6 | [5] |
| 200 µg/mL | Significant inhibitory activity against TNF-α | [5] |
Table 2: Anti-Cancer Effects of Platycodin D (PD) and Platycodon grandiflorum (PG) Extract
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Platycodin D (PD) | LLC | Cell Viability | 6.634 µM | [3] |
| H1975 | Cell Viability | ~15 µM | [3] | |
| A549 | Cell Viability | ~20 µM | [3] | |
| CT26 | Cell Viability | ~25 µM | [3] | |
| B16-F10 | Cell Viability | 28.33 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the literature on platycosides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, BV2 microglia) in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7, BV2 microglia) in 24-well plates. Pre-treat cells with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB, p-Akt, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The pharmacological effects of platycosides are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
NF-κB Signaling Pathway in Inflammation
References
- 1. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
A literature review on the therapeutic potential of Platycoside F.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside F is a triterpenoid saponin found in the roots of Platycodon grandiflorum, a perennial flowering plant with a long history of use in traditional Asian medicine. While the crude extract of Platycodon grandiflorum and some of its major saponin constituents, notably Platycodin D, have been extensively studied for their wide range of pharmacological activities, this compound remains a relatively understudied compound. This technical guide provides a comprehensive review of the current literature on the therapeutic potential of this compound, including its known biological activities and the broader context of the therapeutic applications of platycosides. Due to the limited research focused specifically on this compound, this review also incorporates data from studies on Platycodon grandiflorum extracts and other major platycosides to infer potential areas for future investigation into this compound's specific contributions.
Chemical Structure
This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical formula is C47H76O20[1]. The intricate structure of this compound, like other platycosides, is believed to be a key determinant of its biological activity.
Therapeutic Potential: State of Current Research
Direct research into the therapeutic effects of isolated this compound is limited. However, existing studies on Platycodon grandiflorum extracts and other platycosides provide a foundation for understanding its potential pharmacological activities.
Antiviral and Antitussive Activity
Limited direct evidence suggests that this compound possesses antiviral properties. One study identified this compound as having weak activity against the Respiratory Syncytial Virus (RSV). Furthermore, research on the antitussive effects of Platycodon grandiflorum extracts has indicated that this compound may be one of the active components contributing to this therapeutic benefit.
Inferred Therapeutic Potential from Related Compounds and Extracts
The broader family of platycosides and extracts from Platycodon grandiflorum have demonstrated significant therapeutic potential across several key areas:
-
Anti-inflammatory Effects: Extracts of Platycodon grandiflorum have been shown to inhibit the production of pro-inflammatory mediators. The anti-inflammatory actions are often attributed to the saponin content of the plant[1].
-
Anti-cancer Activity: Numerous studies have highlighted the anti-cancer properties of Platycodon grandiflorum extracts and purified platycosides like Platycodin D. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines[2].
-
Neuroprotective Effects: Saponins from Platycodon grandiflorum have been investigated for their neuroprotective potential, with some studies demonstrating protective effects against neurotoxicity[3][4][5].
-
Metabolic Regulation: There is emerging evidence that Platycodon grandiflorum extracts and their constituent saponins may play a role in regulating metabolic processes, offering potential benefits in conditions like obesity and non-alcoholic fatty liver disease[6].
Quantitative Data
Due to the scarcity of research focused solely on this compound, a comprehensive table of its quantitative data (e.g., IC50 values) across various therapeutic areas is not yet available. The following table summarizes the available quantitative data for related platycosides and extracts to provide a comparative context.
| Compound/Extract | Therapeutic Area | Assay/Model | Target/Endpoint | Quantitative Data (IC50/EC50) | Reference |
| Platycodin D | Anti-cancer | PC-12 cells | Cell Viability | 13.5 ± 1.2 µM (at 48h) | [7] |
| Platycodin D | Anti-cancer | BEL-7402 cells | Cell Proliferation | 37.70 ± 3.99 µM (at 24h) | [7] |
| Phenolic Compounds from P. grandiflorum | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | IL-12 p40, IL-6, TNF-α production | 5.0 to 60.6 µM | [8] |
| P. grandiflorum Water Extract (PGW) | Anti-inflammatory / Neuroprotective | Aβ25-35-induced BV2 microglia | Nitric Oxide (NO) production | 30.4% inhibition at 50 µg/mL | [9] |
Experimental Protocols
Detailed experimental protocols for investigating the therapeutic potential of this compound are not extensively documented. The following are generalized methodologies derived from studies on Platycodon grandiflorum extracts and other platycosides, which can be adapted for future research on this compound.
Anti-inflammatory Activity Assessment
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.
-
Methodology:
-
Culture RAW 264.7 cells in appropriate media.
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Measure the production of inflammatory mediators such as Nitric Oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Determine cell viability using an MTT assay to rule out cytotoxicity.
-
Anticancer Activity Assessment
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).
-
Methodology:
-
Culture cancer cells in appropriate media.
-
Treat cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Assess cell viability and proliferation using assays such as MTT, SRB, or colony formation assays.
-
Investigate the mechanism of cell death by performing assays for apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle analysis (e.g., propidium iodide staining).
-
Signaling Pathways
The signaling pathways modulated by this compound have not been specifically elucidated. However, studies on Platycodon grandiflorum extracts and other platycosides have implicated several key pathways in their therapeutic effects. Future research on this compound could investigate its role in these pathways.
Potential Anti-inflammatory Signaling Pathway
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Platycoside_F [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TRAF6; TRAF6 -> IKK; IKK -> IkB [label="P", arrowhead=odot]; IkB -> NFkB [style=dashed, arrowhead=none]; NFkB -> Nucleus; Nucleus -> Inflammatory_Genes [label="Transcription"]; Platycoside_F -> IKK [label="Inhibition?", color="#EA4335", fontcolor="#EA4335", style=dashed]; Platycoside_F -> NFkB [label="Inhibition?", color="#EA4335", fontcolor="#EA4335", style=dashed];
// Invisible edges for alignment {rank=same; LPS; Platycoside_F;} }
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
Potential Anti-cancer Signaling Pathway (Apoptosis Induction)
// Nodes Platycoside_F [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Generation", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Platycoside_F -> ROS; ROS -> Mitochondria; Mitochondria -> Bax [label="Activation"]; Mitochondria -> Bcl2 [label="Inhibition"]; Bax -> Cytochrome_c; Bcl2 -> Cytochrome_c [arrowhead=tee]; Cytochrome_c -> Caspase9 [label="Activation"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis; Platycoside_F -> Bcl2 [label="Down-regulation?", color="#EA4335", fontcolor="#EA4335", style=dashed]; Platycoside_F -> Bax [label="Up-regulation?", color="#34A853", fontcolor="#34A853", style=dashed];
// Invisible edges for alignment {rank=same; Platycoside_F;} }
Caption: Postulated apoptotic signaling pathway for this compound.
Conclusion and Future Directions
This compound is a structurally defined saponin from Platycodon grandiflorum with preliminary evidence of antiviral and antitussive activities. However, a significant gap exists in the scientific literature regarding its specific therapeutic potential in other areas where the crude extract and other platycosides have shown promise, such as anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.
Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Key areas for investigation include:
-
Quantitative assessment of its anti-inflammatory and cytotoxic activities against a broad range of cell lines to determine its IC50 values.
-
Elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
Comparative studies with other major platycosides, such as Platycodin D, to understand the structure-activity relationships and the unique contributions of this compound to the overall therapeutic effects of Platycodon grandiflorum.
A deeper understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential and could lead to the development of novel therapeutic agents for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platycodon grandiflorum Extract Reduces High-Fat Diet-Induced Obesity Through Regulation of Adipogenesis and Lipogenesis Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]
In Silico and Molecular Docking Studies of Platycoside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside F, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered interest for its potential therapeutic properties. As with many natural products, understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. In silico and molecular docking studies offer a powerful and cost-effective approach to elucidate the interactions of this compound with biological targets, predict its binding affinity, and guide further experimental validation. This technical guide provides an in-depth overview of the computational methodologies employed in the study of this compound and related saponins, presenting key data and experimental protocols to aid researchers in this field.
While specific molecular docking data for this compound is limited in publicly available literature, this guide leverages protocols and findings from studies on other structurally related and co-occurring platycosides, such as Platycodin D, to provide a representative framework for analysis.
Data Presentation: Molecular Docking Performance of Platycosides
The following table summarizes the binding affinities of various platycosides against key protein targets implicated in Alzheimer's disease, as determined by molecular docking studies. This data is presented to illustrate the typical binding energy ranges observed for this class of compounds.
| Compound | Target Protein | Binding Free Energy (kcal/mol) |
| Polygalacin D2 | Synapsin I | -6.74 |
| 3"-O-acetyl platyconic acid | Synapsin I | -6.36 |
| Polygalacin D | Synapsin II | -6.01 |
| Polygalacin D2 | Synapsin II | -6.10 |
| Platycodin D | GSK-3β | Not specified |
| Polygalacin D | NMDA Receptor | Not specified |
Note: Data extracted from a study on a library of platycodin saponins. Specific values for this compound were not detailed in the referenced public literature. The binding free energy indicates the predicted affinity of the ligand for the protein, with more negative values suggesting stronger binding.
Experimental Protocols
A generalized workflow for in silico and molecular docking studies of this compound is outlined below. This protocol is a composite of methodologies reported in various studies on platycosides.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem or constructed using molecular modeling software. The ligand's structure is then optimized to its lowest energy conformation. This typically involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.
-
Protein Preparation: The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning charges (e.g., Kollman charges). The protonation states of amino acid residues, particularly those in the active site, are checked and corrected.
Molecular Docking Procedure
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.[1] Other commercial and academic software packages are also available.
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to freely rotate and translate within this space during the docking simulation.
-
Docking Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm, which combines a genetic algorithm for global search with a local search method for energy minimization.[2] This allows for an efficient exploration of the conformational space of the ligand within the protein's active site.
-
Execution and Analysis: The docking simulation is run to generate a series of possible binding poses for the ligand, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable. The results are then visualized and analyzed to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Post-Docking Analysis and Validation
-
Visualization: The predicted binding mode of this compound within the protein's active site is visualized using software such as PyMOL or Discovery Studio Visualizer. This allows for a detailed inspection of the intermolecular interactions.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted ligand-protein complex, MD simulations can be performed. This technique simulates the movement of atoms in the complex over time, providing insights into the dynamic behavior and stability of the interactions observed in the static docking pose.
Mandatory Visualization
The following diagrams illustrate key workflows and signaling pathways relevant to the study of this compound.
References
- 1. Role of Saponins from Platycodon grandiflorum in Alzheimer’s Disease: DFT, Molecular Docking, and Simulation Studies in Key Enzymes | MDPI [mdpi.com]
- 2. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Platycoside F: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside F is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a perennial flowering plant widely used in traditional Asian medicine. As a member of the platycoside family, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data presentation, experimental protocols, and the elucidation of its mechanisms of action.
Physical and Chemical Properties
This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical structure and properties are summarized below.
General Properties
| Property | Value | Source |
| Molecular Formula | C47H76O20 | [1] |
| Molecular Weight | 961.09 g/mol | |
| Appearance | White amorphous powder (typical for platycosides) | [2] |
| Melting Point | Data not available | |
| Solubility | Generally soluble in water and methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like n-hexane. Specific quantitative data for this compound is not readily available, but platycosides as a class are known to be soluble in polar solvents.[3] DMSO is also a common solvent for saponins.[4] |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound.
1.2.1. Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a commonly used method.
| Ion Mode | Observed m/z | Interpretation |
| Positive | [M+Na]+ | Sodium adduct of the molecule |
| Negative | [M-H]- | Deprotonated molecule |
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| 1H NMR | Anomeric Protons (Sugars) | 4.5 - 6.5 |
| Triterpenoid Protons | 0.5 - 5.5 | |
| 13C NMR | Triterpenoid Aglycone | 10 - 180 |
| Sugar Moieties | 60 - 110 | |
| Carbonyl (Ester) | ~176 |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[9][10][11][12][13]
| Wavenumber (cm-1) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2930 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester linkage) |
| ~1640 | C=C stretching (oleanane skeleton) |
| 1000-1200 | C-O stretching (glycosidic bonds) |
Experimental Protocols
This section outlines the general methodologies for the isolation, purification, and analysis of this compound, as well as protocols for assessing its biological activity.
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and isolation of platycosides from the roots of Platycodon grandiflorum.[14]
Caption: General workflow for the isolation and purification of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered roots of P. grandiflorum are extracted with 70% ethanol under reflux for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with an equal volume of n-butanol. The n-butanol layer, containing the saponins, is collected and concentrated.
-
Column Chromatography: The crude saponin fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient solvent system, typically a mixture of chloroform, methanol, and water, to separate the different platycosides.
-
Preparative HPLC: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water gradient.
-
Final Product: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (MS, NMR).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the qualitative and quantitative analysis of this compound.[5][9][15]
HPLC Conditions for Platycoside Analysis:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-35 °C |
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, studies on Platycodon grandiflorum extracts and other major platycosides like Platycodin D provide insights into its potential biological activities and mechanisms of action. These activities primarily include anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][16]
Anti-inflammatory Activity
Platycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][13][17][18][19] The NF-κB and MAPK signaling pathways are central to this activity.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
Anti-cancer Activity
Several platycosides have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3][20][21] The proposed mechanism involves the modulation of apoptosis-related proteins and signaling pathways.
References
- 1. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodin D induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. IR _2007 [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. ft ir spectroscopy: Topics by Science.gov [science.gov]
- 14. CN104906165A - Method for extracting platycodin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnopharmacological Relevance of Platycoside F
For Researchers, Scientists, and Drug Development Professionals
Ethnopharmacological Relevance of Platycoside F and its Source
This compound is a triterpenoid saponin isolated from the root of Platycodon grandiflorus, commonly known as the balloon flower, Jie Geng in Chinese, Doraji in Korean, and Kikyo in Japanese.[1][2] For centuries, the roots of P. grandiflorus have been a staple in traditional East Asian medicine, primarily for treating respiratory ailments.[1][3] Traditional Chinese Medicine (TCM) utilizes it to address coughs with profuse phlegm, colds, bronchitis, pleurisy, pulmonary abscesses, and throat infections.[4] In Korea, it is traditionally used for treating bronchitis, asthma, pulmonary tuberculosis, diabetes, and various inflammatory diseases.[5][6] This extensive traditional use underscores the deep-rooted belief in its therapeutic properties and provides a strong basis for modern pharmacological investigation into its bioactive constituents, such as this compound.
The primary bioactive components of Platycodon grandiflorus are a class of triterpenoid saponins known as platycosides.[2][7] While numerous platycosides have been identified, much of the contemporary pharmacological research has focused on Platycodin D, a structurally similar and abundant platycoside. Due to the limited availability of specific quantitative data for this compound, this guide will leverage the more extensive data available for Platycodin D to infer the potential activities of this compound, with the clear understanding that these are related but distinct molecules. The shared oleanane-type triterpenoid saponin structure suggests that their biological activities may be comparable.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activities of platycosides, with a primary focus on Platycodin D, due to the scarcity of specific data for this compound. This information is crucial for understanding the potential potency and therapeutic window of these compounds.
Table 1: Anti-inflammatory Activity of Platycosides
| Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| Platycodin D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | ~15 µM | [6] |
| Platycodin D3 | Nitric Oxide (NO) Production Inhibition | RAW 246.7 Macrophages | ~55 µM | [6] |
| Phenolic Compounds (4-6) from P. grandiflorum | IL-12 p40, IL-6, and TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | 5.0 to 60.6 μM | [8] |
| Lignol Fatty Acid Esters (1-3) from P. grandiflorum | IL-6 and TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | 6.5 to 20.2 μM | [8] |
Table 2: Anticancer Activity of Platycosides
| Compound | Cell Line | Assay | IC₅₀/EC₅₀ Value | Reference |
| Platycodin D | Caco-2 (Intestinal Cancer) | Cell Viability | 24.6 µM | [9] |
| Platycodin D | BEL-7402 (Hepatocellular Carcinoma) | Cell Proliferation | 37.70 ± 3.99 µM (24h) | [9] |
| Platycodin D | Various Gastric Cancer Cell Lines | Cell Viability | Concentration-dependent reduction | [10] |
| Saponins 1 and 2 from P. grandiflorum | Eca-109 (Human Esophageal Carcinoma) | Cytotoxicity | 0.649 µg/mL and 0.503 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the pharmacological activities of this compound and related compounds.
Isolation and Purification of this compound
A general method for isolating platycosides from the roots of Platycodon grandiflorum involves solvent extraction followed by chromatographic separation.
-
Extraction:
-
Chromatographic Separation:
-
The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Amberlite IRA-60E).[3]
-
Fractions are eluted with a gradient of ethanol in water.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.[11]
-
In Vitro Anti-inflammatory Activity Assessment
RAW 264.7 murine macrophage cells are commonly used for in vitro inflammation studies.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.[12]
-
After the incubation period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[12]
-
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]
-
After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
In Vitro Anticancer Activity Assessment
Various cancer cell lines can be used, for example, A549 (lung carcinoma), MCF-7 (breast cancer), or Caco-2 (colorectal cancer).
-
Cells are cultured in appropriate media and conditions as recommended by the supplier.
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Signaling Pathway Analysis
-
Cells are treated with this compound for specific time points (e.g., 30 minutes, 1 hour, 2 hours) with or without LPS stimulation.
-
Cell lysates are prepared as described in section 3.2.4.
-
Western blotting is performed using primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 (MAPKs).[4][12]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by platycosides and a general experimental workflow for assessing anti-inflammatory activity.
Caption: this compound's potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Conclusion
This compound, a key saponin from the traditionally used medicinal plant Platycodon grandiflorus, holds significant promise for modern drug development. Its ethnopharmacological background, particularly in treating inflammatory and respiratory conditions, is increasingly being validated by scientific research. While specific quantitative data for this compound is still emerging, the extensive research on the closely related Platycodin D provides a strong indication of its potential anti-inflammatory and anticancer activities. The modulation of critical inflammatory signaling pathways, such as NF-κB and MAPK, appears to be a central mechanism of action for these platycosides. Further focused research on this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to design and execute further preclinical and clinical investigations into this promising natural compound.
References
- 1. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Platycosides from Platycodon grandiflorum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Platycodon grandiflorum, commonly known as the balloon flower, is a traditional oriental medicine with a rich history of use in treating a variety of ailments, including respiratory diseases, inflammation, and cancer.[1][2] The primary bioactive constituents of Platycodon grandiflorum are a class of triterpenoid saponins known as platycosides.[3] While a range of platycosides have been identified, including Platycoside F, the majority of in vitro research has concentrated on the most abundant saponin, Platycodin D (PLD), and crude or fermented extracts of the plant's root (PGE). This guide synthesizes the available preliminary in vitro data on these compounds, with a focus on their anti-inflammatory, anti-cancer, and neuroprotective activities, providing a valuable resource for researchers and drug development professionals.
Anti-Inflammatory and Immune-Enhancing Effects
In vitro studies have demonstrated that extracts from Platycodon grandiflorum possess significant anti-inflammatory and immune-enhancing properties. These effects are largely attributed to the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in immune cells like macrophages.[4][5][6]
Quantitative Data on Anti-Inflammatory and Immune-Enhancing Effects
The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory and immune-enhancing effects of Platycodon grandiflorum extracts.
| Cell Line | Treatment | Concentration | Effect | Measurement | Reference |
| RAW264.7 | PGSP¹ | 250-1000 µg/mL | Dose-dependent increase in NO production | Griess Assay | [5] |
| RAW264.7 | PGSP¹ | 1000 µg/mL | 81.19 ± 1.30% increase in NO production | Griess Assay | [5] |
| RAW264.7 | PGSP¹ | 250-1000 µg/mL | Increased production of PGE₂, COX-2, TNF-α, IL-1β, and IL-6 | ELISA | [7] |
| RAW264.7 | PGSP¹ | 250-1000 µg/mL | Increased phagocytic activity | Flow Cytometry | [5] |
| RAW264.7 | PGE² | 10, 50, 100 µg/mL | Dose-dependent reduction in LPS-stimulated NO, IL-6, and TNF-α production | Griess Assay, ELISA | [8] |
| NR8383 | BT-PGR³ | Not specified | Inhibition of LPS-induced NO, iNOS, IL-1β, IL-6, and TNF-α production | Not specified | [4] |
¹PGSP: Combination of Platycodon grandiflorum and Salvia plebeian extracts. ²PGE: Platycodon grandiflorum extract. ³BT-PGR: Biotransformed Platycodon grandiflorum root extracts.
Signaling Pathways in Anti-Inflammatory Response
The anti-inflammatory effects of Platycodon grandiflorum extracts are primarily mediated through the downregulation of the MAPK and NF-κB signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, these extracts have been shown to inhibit the phosphorylation of key proteins in these pathways, including ERK1/2, p38, JNK, and the p65 subunit of NF-κB.[4][6]
Figure 1: Platycosides inhibit inflammatory mediator production via MAPK and NF-κB pathways.
Anticancer Effects
Platycodin D (PLD) has demonstrated significant anti-cancer activity in various cancer cell lines in vitro. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9]
Quantitative Data on Anticancer Effects (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11] The following table presents the IC50 values for Platycodin D in different cancer cell lines.
| Cell Line | Cancer Type | Platycodin D IC50 | Exposure Time | Reference |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM | 48 h | [9] |
| Caco-2 | Colorectal Cancer | 24.6 µM | Not specified | [9] |
Signaling Pathways in Anticancer Activity
The anti-tumor effects of Platycodin D are associated with the modulation of several signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[9] In gastric cancer cells, Platycodin D has been shown to promote the ubiquitination and degradation of the oncoprotein c-Myc.[12][13]
Figure 2: Platycodin D induces anticancer effects through multiple signaling pathways.
Neuroprotective Effects
Extracts of Platycodon grandiflorum and its constituent saponins have shown neuroprotective effects in vitro against various neurotoxic insults, including glutamate-induced toxicity and amyloid-beta (Aβ)-induced neurodegeneration.[1][14][15]
Quantitative Data on Neuroprotective Effects
| Cell Line | Neurotoxin | Treatment | Concentration | Effect | Measurement | Reference |
| Rat Cortical Cells | Glutamate | Platycodin A | 0.1 - 10 µM | ~50% cell viability | Not specified | [14] |
| HT22 | Aβ | PGE | 50, 100, 200 µg/mL | Protection against Aβ-induced neurodegeneration | MTS Assay | [1] |
Experimental Protocols
This section provides a detailed methodology for key in vitro experiments cited in the studies on Platycodon grandiflorum extracts and its platycosides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW264.7, cancer cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (PGE, PLD, etc.) and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) and treat with the test compound in the presence or absence of an inflammatory stimulus (e.g., LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Collection: Collect cell culture supernatants after treatment with the test compounds.
-
ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, iNOS, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General experimental workflow for in vitro studies of Platycosides.
Conclusion
The preliminary in vitro studies on platycosides from Platycodon grandiflorum, particularly Platycodin D and crude extracts, reveal a promising potential for their use in the development of novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying their diverse pharmacological activities. While specific data on this compound is currently limited, the existing body of research on related platycosides provides a strong foundation for further investigation into the individual bioactive properties of each saponin within this important class of natural products. Future studies should aim to isolate and characterize the in vitro effects of less abundant platycosides, including this compound, to fully elucidate their therapeutic potential.
References
- 1. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity [mdpi.com]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulatory Activity of a Mixture of Platycodon grandiflorum, Pyrus serotine, Chaenomeles sinensis, and Raphanus sativus in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]
- 9. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]
- 13. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for HPLC-Based Quantification of Platycoside F in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of Platycoside F in plant extracts using High-Performance Liquid Chromatography (HPLC). These guidelines are designed to assist in the quality control and standardization of herbal extracts and in the development of therapeutic agents derived from plants containing this bioactive saponin.
Introduction
This compound is a triterpenoid saponin found in the roots of Platycodon grandiflorum (Balloon Flower), a plant widely used in traditional medicine.[1][2] Like other platycosides, it exhibits a range of pharmacological activities, making its precise quantification crucial for research and commercial applications.[2] High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for the separation and quantification of this compound in complex plant matrices.[1][3]
Experimental Protocols
Sample Preparation
The accurate quantification of this compound begins with meticulous sample preparation to ensure the efficient extraction of the analyte and removal of interfering substances.
Protocol for Extraction of this compound from Plant Material:
-
Drying and Pulverization: Air-dry the plant material (e.g., roots of Platycodon grandiflorum) at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.[4] Grind the dried material into a homogeneous powder (e.g., 40 mesh).[5]
-
Solvent Extraction:
-
Accurately weigh approximately 200 mg of the powdered plant material.[5]
-
Transfer the powder to an appropriate extraction vessel.
-
Add 10 mL of 80% methanol.[5]
-
Extract the sample using ultrasonication for 60 minutes at 50°C.[4][6] This process should be repeated three times to ensure complete extraction.[5]
-
-
Filtration and Concentration:
-
Filter the combined extracts through a suitable filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Evaporate the concentrated extract to dryness.[5]
-
-
Sample Solution Preparation:
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the quantification of this compound. These parameters may be optimized based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or ELSD). |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq C18, 4.6 x 150 mm, 5 µm).[8] |
| Mobile Phase | A gradient of Acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% formic acid.[9] |
| Gradient Elution | 0-6 min, 10-15% B; 6-50 min, 15-25% B; 50-70 min, 25-70% B; 70-80 min, 70-100% B; followed by an equilibration period.[8] |
| Flow Rate | 1.0 mL/min.[8] |
| Column Temperature | 40°C.[4] |
| Injection Volume | 10 µL.[8] |
| Detector | Evaporative Light Scattering Detector (ELSD) is often preferred for saponins as they lack a strong UV chromophore.[8] |
| ELSD Settings | Drift tube temperature: 70°C; Nebulizer gas (Nitrogen) pressure: 2.5 bar.[8] |
Standard Preparation and Calibration
For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Protocol for Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the initial mobile phase.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the curve should be verified (R² > 0.999).
Data Presentation
The following table summarizes representative quantitative data for various platycosides, including those structurally related to this compound, found in Platycodon grandiflorum extracts. This data can serve as a reference for expected concentration ranges.
| Platycoside | Plant Part | Cultivar/Origin | Concentration (mg/g dry weight) | Reference |
| Platycoside E | Root | Fermented Extract | 2.20 ± 0.08 | [10] |
| Platycodin D | Root | Fermented Extract | 1.29 ± 0.37 | [10] |
| Platycoside E | Root | Various Korean regions | Highest content among 18 platycosides | [1] |
| Polygalacin D2 | Root | Various Korean regions | Second highest content | [1] |
| 3″-O-acetylplatyconic acid A | Root | Various Korean regions | Third highest content | [1] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC-based quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters of the HPLC method.
Caption: Logical flow for data quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS [mdpi.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
Application Notes and Protocols for Platycoside F Cell-Based Assays
Introduction
Platycoside F, a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] Preclinical studies have indicated its involvement in a variety of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] These properties make this compound a compelling candidate for drug development. This document provides detailed protocols for cell-based assays to investigate the bioactivity of this compound, with a focus on its anti-inflammatory effects and its influence on key signaling pathways. The primary audience for these notes includes researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
The following protocols outline the necessary steps to assess the cytotoxicity and anti-inflammatory potential of this compound, as well as its impact on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Cell Culture and Maintenance
For the described assays, the RAW 264.7 murine macrophage cell line is recommended due to its wide use in inflammation studies.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) value, which is the concentration of a substance at which a biological process is inhibited by 50%, can be determined from the dose-response curve.[3]
Anti-Inflammatory Activity Assays
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the concentration of nitrite in the samples.
-
Cell Seeding and Treatment: Follow the same procedure as the NO production assay (Section 1.3.1).
-
Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This protocol is designed to analyze the phosphorylation status of key proteins in the MAPK (p38, ERK, JNK) and NF-κB (p65, IκBα) pathways.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK, 60 minutes for NF-κB).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The following tables provide a structured summary of representative quantitative data that could be obtained from the described assays. Note that these values are illustrative and may vary depending on experimental conditions.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 95 ± 5.1 |
| 10 | 92 ± 4.5 |
| 25 | 88 ± 5.3 |
| 50 | 65 ± 6.1 |
| 100 | 45 ± 5.8 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250 ± 110 | 980 ± 95 |
| LPS + this compound (10 µM) | 15.3 ± 1.5 | 820 ± 75 | 610 ± 60 |
| LPS + this compound (25 µM) | 8.9 ± 0.9 | 450 ± 40 | 320 ± 35 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Densitometric Analysis of Western Blot Results for MAPK and NF-κB Pathway Proteins
| Treatment | p-p38 / p38 (Fold Change) | p-ERK / ERK (Fold Change) | p-p65 / p65 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 4.5 ± 0.4 | 3.8 ± 0.3 | 5.2 ± 0.5 |
| LPS + this compound (25 µM) | 2.1 ± 0.2 | 1.9 ± 0.2 | 2.5 ± 0.3 |
Data are presented as mean ± SD from three independent experiments, normalized to the control group.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathways investigated in these protocols.
References
- 1. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Platycosides in Animal Models of Neuroinflammation: Application Notes and Protocols
For Research Use Only.
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of this inflammatory cascade.[1][2] Consequently, inhibiting neuroinflammatory pathways presents a promising therapeutic strategy.
Saponins derived from the root of Platycodon grandiflorum have demonstrated significant anti-inflammatory and neuroprotective properties. While research specifically isolating the effects of Platycoside F in animal models of neuroinflammation is limited, extensive studies on closely related compounds, particularly Platycodin D (PLD) , and crude Platycodon grandiflorum saponin (PGS) extracts provide a strong basis for their application. These compounds consistently show efficacy in mitigating neuroinflammatory responses, primarily through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3][4][5]
This document provides detailed application notes and protocols based on the available literature for the broader class of platycosides, using Platycodin D as a representative compound for researchers investigating potential therapeutics for neuroinflammation. The primary animal model detailed is lipopolysaccharide (LPS)-induced systemic inflammation, a widely used and robust model for studying acute neuroinflammation.[6]
Data Presentation: Efficacy of Platycosides in Neuroinflammation Models
The following tables summarize the quantitative effects of Platycodin D and Platycodon grandiflorum extracts on key neuroinflammatory markers in various experimental models.
Table 1: Effects of Platycosides on Pro-inflammatory Cytokine Production (In Vitro)
| Compound/Extract | Model System | Inducer (Concentration) | Treatment Conc. | Cytokine | % Inhibition / Reduction | Reference |
| Platycodin D (PLD) | Primary Rat Microglia | LPS (0.5 µg/mL) | 5, 10, 20 µM | TNF-α | Significant, dose-dependent | [5] |
| Platycodin D (PLD) | Primary Rat Microglia | LPS (0.5 µg/mL) | 5, 10, 20 µM | IL-1β | Significant, dose-dependent | [5] |
| Platycodin D (PLD) | Primary Rat Microglia | LPS (0.5 µg/mL) | 5, 10, 20 µM | IL-6 | Significant, dose-dependent | [5] |
| PGW Extract | BV2 Microglia Cells | Aβ (10 µM) | 200 µg/mL | IL-1β | ~44% | [3][7] |
| PGW Extract | BV2 Microglia Cells | Aβ (10 µM) | 200 µg/mL | IL-6 | ~58% | [3][7] |
| PGW Extract | BV2 Microglia Cells | Aβ (10 µM) | 200 µg/mL | TNF-α | Significant Inhibition | [3][7] |
PGW: Platycodon grandiflorum Water Extract; Aβ: Amyloid-beta
Table 2: Effects of Platycosides on Neuroinflammation Markers in Animal Models
| Compound/Extract | Animal Model | Neuroinflammation Inducer | Treatment Dose & Route | Key Marker | Result | Reference |
| Platycodin D (PD) | 5XFAD Mice | Alzheimer's Disease Model | 5 mg/kg/day (Oral) | Iba1 (Microglia) | Significantly Reduced | [8] |
| Platycodin D (PD) | 5XFAD Mice | Alzheimer's Disease Model | 5 mg/kg/day (Oral) | GFAP (Astrocytes) | Significantly Reduced | [8] |
| PGE Extract | 5XFAD Mice | Alzheimer's Disease Model | 100 mg/kg/day (Oral) | Iba1 (Microglia) | Significantly Reduced | [9] |
| PGE Extract | 5XFAD Mice | Alzheimer's Disease Model | 100 mg/kg/day (Oral) | GFAP (Astrocytes) | Significantly Reduced | [9] |
| PGS Extract | 5XFAD Mice | Alzheimer's Disease Model | Not Specified | Iba1 & GFAP | Significantly Fewer Positive Cells | [4] |
PGE: Platycodon grandiflorum Extract; PGS: Platycodon grandiflorum Saponins
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-neuroinflammatory effects of a test compound like this compound in an LPS-induced mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. Significance of NF-κB as a pivotal therapeutic target in the neurodegenerative pathologies of Alzheimer’s disease and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crude Saponin from Platycodon grandiflorum Attenuates Aβ-Induced Neurotoxicity via Antioxidant, Anti-Inflammatory and Anti-Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway [frontiersin.org]
- 6. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Platycodin D and voluntary running synergistically ameliorate memory deficits in 5 × FAD mice via mediating neuromodulation and neuroinflammation [frontiersin.org]
- 9. Platycodon grandiflorum Root Protects against Aβ-Induced Cognitive Dysfunction and Pathology in Female Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Platycoside F Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside F is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. Like other platycosides, it consists of a pentacyclic triterpenoid aglycone with two sugar chains, typically attached at the C-3 and C-28 positions. The therapeutic potential of platycosides can often be enhanced by modifying these sugar moieties, leading to the synthesis of derivatives with improved bioavailability and biological activity. Deglycosylated or partially deglycosylated platycosides have demonstrated increased anti-inflammatory, anti-cancer, and other pharmacological effects.[1][2]
This document provides detailed application notes and protocols for the synthesis of this compound derivatives, primarily focusing on enzymatic hydrolysis, a highly specific and efficient method. While chemical methods such as acid or alkali treatment exist, they are often associated with side reactions and environmental concerns.[2]
Synthesis Techniques: An Overview
The primary methods for synthesizing this compound derivatives involve the selective removal of sugar residues from the parent molecule.
-
Enzymatic Hydrolysis: This is the preferred method due to its high specificity, allowing for the targeted cleavage of glycosidic bonds under mild conditions.[1] Various glycosidases, including β-glucosidases, pectinases, and cellulases, can be employed to produce specific derivatives.[3]
-
Microbial Biotransformation: Whole-cell fermentation using specific microbial strains can also be used to modify platycosides. The microorganisms produce a cocktail of enzymes that can collectively hydrolyze the sugar chains.
-
Chemical Hydrolysis: Mild acid or alkaline hydrolysis can be used to non-selectively remove sugar moieties. However, this method is less controlled and can lead to a mixture of products and degradation of the aglycone structure.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Deapiose-Xylosylated this compound Derivative using Cytolase PCL5
This protocol is adapted from the conversion of Platycoside E to deapiose-xylosylated Platycodin D.[3] It describes the removal of the outer apiose and xylose sugar units from the C-28 position.
Materials:
-
This compound (substrate)
-
Cytolase PCL5 (enzyme)
-
Citrate-phosphate buffer (50 mM, pH 5.0)
-
Methanol (for quenching the reaction)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in 50 mM citrate-phosphate buffer (pH 5.0). The final concentration in the reaction mixture should be optimized, but a starting point of 1 mM can be used.
-
Enzyme Preparation: Prepare a stock solution of Cytolase PCL5 in the same buffer. The optimal enzyme concentration should be determined empirically, starting with a range of 0.1 to 1 mg/mL.
-
Enzymatic Reaction:
-
In a reaction vessel, combine the this compound solution and the Cytolase PCL5 solution.
-
Incubate the reaction mixture at the optimal temperature for Cytolase PCL5, which is typically around 50-55°C.[3]
-
Allow the reaction to proceed for a predetermined time (e.g., 12-15 hours), with periodic sampling to monitor the progress of the reaction by HPLC.[3]
-
-
Reaction Quenching: To stop the reaction, add an equal volume of methanol to the reaction mixture.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to determine the conversion rate and the purity of the resulting derivative.
-
The product can be purified using preparative HPLC.
-
Data Presentation
The following tables summarize quantitative data from representative enzymatic hydrolysis reactions of platycosides. These values can be used as a benchmark for optimizing the synthesis of this compound derivatives.
Table 1: Quantitative Data for Enzymatic Production of Deglycosylated Platycosides
| Substrate | Enzyme | Product | Concentration (g/L) | Productivity (mg/L/h) | Molar Yield (%) | Reference |
| Platycoside E | Cytolase PCL5 | Deapiose-xylosylated platycodin D | 0.62 | 51.70 | - | [3] |
| Polygalacin D3 | Cytolase PCL5 | Deapiose-xylosylated polygalacin D | 0.69 | 45.95 | - | [3] |
| Platycoside E | Crude enzyme from Aspergillus tubingensis | deGAX-PD | 0.32 | 32.0 | 62.1 | [1] |
| Polygalacin D3 | Crude enzyme from Aspergillus tubingensis | deGAX-PGD | 0.34 | 42.5 | 59.6 | [1] |
deGAX-PD: deglucose-apiose-xylosylated platycodin D; deGAX-PGD: deglucose-apiose-xylosylated polygalacin D
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound derivatives.
Signaling Pathways
Platycoside derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[4][5] The following diagram illustrates the proposed mechanism of action.
Disclaimer: The provided protocols and data are intended as a guide and should be adapted and optimized for specific experimental conditions. The signaling pathway diagram represents a generalized model based on current research and may not encompass all molecular interactions.
References
- 1. Production of Deglucose-Apiose-Xylosylated Platycosides from Glycosylated Platycosides by Crude Enzyme from Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conversion of Glycosylated Platycoside E to Deapiose-Xylosylated Platycodin D by Cytolase PCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Platycoside F in Cancer Therapy: A Review of Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Platycoside F is a triterpenoid saponin isolated from the root of Platycodon grandiflorum, a perennial flowering plant with a long history of use in traditional Asian medicine. Saponins from this plant, collectively known as platycosides, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. While the therapeutic potential of the general class of platycosides is recognized, it is crucial to note that the majority of in-depth anti-cancer research has focused on a related compound, Platycodin D.
Current State of Research on this compound
Scientific literature specifically detailing the anti-cancer effects of this compound is currently limited. While some studies have identified this compound as a constituent of platycoside-rich fractions from Platycodon grandiflorum, these studies have not isolated and evaluated the bioactivity of this compound individually.
One notable study investigated a platycoside-rich butanol fraction (PGB) of P. grandiflorum in human lung carcinoma cells (A549). This fraction, which was found to contain six different platycosides including this compound, demonstrated significant induction of autophagic cell death. The study concluded that the PGB fraction efficiently induced cancer cell death by modulating the AMPK/mTOR/AKT and MAPK signaling pathways.[1][2] However, the specific contribution of this compound to these effects remains undetermined.
Due to the scarcity of specific data on this compound, this document will provide a comprehensive overview of the well-documented anti-cancer activities of the closely related and extensively studied platycoside, Platycodin D . It is imperative to understand that This compound and Platycodin D are distinct molecules , and the following data should not be directly extrapolated to this compound. This information is provided as a valuable resource for understanding the potential anti-cancer mechanisms of platycosides and to guide future research on individual compounds like this compound.
Platycodin D as a Potential Therapeutic Agent in Cancer Treatment
Platycodin D has demonstrated potent anti-cancer effects across a wide range of cancer cell lines and in vivo models. Its mechanisms of action are multi-faceted, involving the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of cancer cell proliferation, invasion, and metastasis.[3][4]
Quantitative Data on the Efficacy of Platycodin D
The following tables summarize the in vitro cytotoxicity of Platycodin D against various human cancer cell lines, presented as IC50 values (the concentration of a drug that inhibits a given biological process by 50%).
Table 1: In Vitro Cytotoxicity of Platycodin D in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Lung Cancer | H520 | 15.86 (µg/mL) | Not Specified | [5] |
| Gastric Cancer | AGS | Not Specified | Not Specified | [6] |
| Gastric Cancer | SGC-7901 | 18.6 ± 3.9 | Not Specified | [6] |
| Intestinal Cancer | Caco-2 | 24.6 | Not Specified | [6] |
| Hepatocellular Carcinoma | BEL-7402 | 37.70 ± 3.99 | 24 | [6] |
| Pheochromocytoma | PC-12 | 13.5 ± 1.2 | 48 | [6] |
Table 2: In Vivo Anti-Tumor Effects of Platycodin D
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| H520 Lung Cancer Xenograft | Athymic nude mice | 50, 100, 200 mg/kg/day (oral) | 35 days | Significant decrease in tumor volume | [5] |
| H22 Hepatocellular Carcinoma | Kunming mice | Not Specified | Not Specified | Considerable suppression of tumor growth | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H520)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Platycodin D (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of Platycodin D (e.g., 0-500 µg/mL) and incubate for the desired time (e.g., 48 hours).[7]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with a compound.
Materials:
-
Cancer cell line of interest
-
Platycodin D
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with Platycodin D for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Signaling Pathways and Experimental Workflows
Platycodin D-Induced Apoptosis Signaling Pathway
Platycodin D has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules involved include caspases, Bcl-2 family proteins, and MAPKs.
Caption: Platycodin D induces apoptosis via ROS, MAPK, and death receptor pathways.
Experimental Workflow for Evaluating Anti-Cancer Effects
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anti-cancer compound like a platycoside.
Caption: Preclinical workflow for evaluating the anti-cancer efficacy of a compound.
Conclusion and Future Directions
While this compound is a known component of Platycodon grandiflorum, there is a significant gap in the scientific literature regarding its specific anti-cancer properties. The extensive research on the related compound, Platycodin D, highlights the potential of platycosides as a class of anti-cancer agents. Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its individual cytotoxic and mechanistic properties. Such studies are essential to determine if this compound shares the promising anti-cancer profile of Platycodin D and to unlock its potential as a novel therapeutic agent in cancer treatment.
References
- 1. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 7. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 9. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Analysis of Platycoside F and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside F, a major triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate is crucial for drug development and comprehending its mechanism of action. Mass spectrometry, particularly when coupled with liquid chromatography, has proven to be an indispensable tool for the identification and quantification of this compound and its metabolites in various biological matrices. These application notes provide a comprehensive overview of the methodologies and data interpretation for the mass spectrometric analysis of this compound and its biotransformation products.
Data Presentation
The quantitative analysis of this compound and its metabolites is essential for pharmacokinetic and metabolic studies. The following table summarizes representative quantitative data obtained from various studies. It is important to note that concentrations can vary significantly depending on the biological matrix, dosage, and analytical method employed.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| This compound | Platycodon grandiflorum Cultivar 1 | 49 ± 9 µg/g | UPLC-QTOF/MS | [1] |
| This compound | Platycodon grandiflorum Cultivar 4 | 555 ± 54 µg/g | UPLC-QTOF/MS | [1] |
| Platycodin D (Metabolite) | Rat Plasma (after oral admin. of PG extract) | 50–10,000 ng/mL (calibration curve range) | LC-MS/MS | |
| Platycoside E (Precursor) | Platycodon grandiflorum Roots | Detected | UPLC-QTOF/MS | [2][3] |
| Deapioplatycodin D (Metabolite) | Platycodon grandiflorum Cultivar 1 | 283 ± 216 µg/g | UPLC-QTOF/MS | [1] |
Experimental Protocols
Sample Preparation: Extraction of Platycosides from Plant Material
This protocol is suitable for the extraction of this compound and other saponins from the roots of Platycodon grandiflorum.
Materials:
-
Dried and powdered roots of Platycodon grandiflorum
-
70% Methanol
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 100 mg of powdered plant material into a microcentrifuge tube.
-
Add 1.5 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with 1 mL of 70% methanol.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
UPLC-QTOF/MS Analysis of this compound and Its Metabolites
This protocol outlines a general method for the separation and detection of this compound and its metabolites using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
QTOF Mass Spectrometer (e.g., Waters Xevo G2-S QTOF)
-
UPLC Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 10 3.0 20 11.0 25 15.0 60 18.0 100 20.0 100 20.1 10 | 25.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes
-
Capillary Voltage: 2.5 kV (negative), 3.0 kV (positive)
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 100-1500
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects fragment ion data for all precursor ions)
Visualizations
Metabolic Pathway of this compound
The metabolism of platycosides, including this compound, in the gastrointestinal tract is primarily carried out by intestinal microflora.[4] The biotransformation typically involves the sequential hydrolysis of sugar moieties attached to the aglycone core.[4] This deglycosylation process can significantly alter the pharmacological activity of the parent compound.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolite Analysis
A systematic workflow is crucial for the reliable identification and quantification of this compound metabolites. This involves sample collection, extraction, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Workflow for this compound metabolite analysis.
Signaling Pathways Modulated by Platycosides
Platycosides, the class of compounds to which this compound belongs, have been shown to exert their pharmacological effects by modulating several key signaling pathways. These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis.[5][6][7]
Caption: Key signaling pathways modulated by platycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platycoside F as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Platycoside F as a phytochemical standard in analytical and biological research.
Chemical and Physical Properties
This compound is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. As a phytochemical standard, it is essential to understand its fundamental properties for accurate quantification and use in experimental settings.
Table 1: Chemical and Physical Data for this compound
| Property | Data | Reference |
| Chemical Name | 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-platycodigenin-28-O-β-D-apiofuranosyl-(1→3)-[β-D-xylopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | [1] |
| Molecular Formula | C₄₇H₇₆O₂₀ | [1] |
| Molecular Weight | 977.1 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% (determined by HPLC-DAD or HPLC-ELSD) | [3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Slightly soluble in Ethanol. Insoluble in water. | [5] |
| Storage | Store at 4°C, protected from light. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months. | [2] |
Analytical Applications
This compound is frequently used as a reference standard for the identification and quantification of this specific saponin in plant extracts, herbal formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/ELSD) Protocol for Quantification
This protocol provides a general method for the quantification of this compound. Method validation (linearity, precision, accuracy, LOD, LOQ) is crucial for reliable results[6].
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) with 0.1% Formic Acid |
| Gradient | 0-10 min: 20-30% A; 10-25 min: 30-40% A; 25-30 min: 40-20% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Protocol:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., 70% methanol). The extract may require further purification or dilution to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution and determine the concentration of this compound from the calibration curve.
Biological Applications
This compound, as a component of Platycodon grandiflorum extracts, is implicated in various biological activities, including anti-inflammatory and immunomodulatory effects. These effects are often mediated through key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced signaling in the murine macrophage cell line RAW 264.7.
Materials:
-
This compound standard
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (primary antibodies for phospho-p38, phospho-ERK1/2, phospho-JNK, and total proteins; secondary antibodies)
-
Reagents for NF-κB reporter assay (e.g., luciferase reporter plasmid, transfection reagent, luciferase assay substrate)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator[7][8].
-
Cell Treatment: Seed the cells in appropriate culture plates. Once they reach 70-80% confluency, pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 30 minutes for MAPK activation, 6 hours for NF-κB activation).
-
Western Blot for MAPK Activation:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total MAPK proteins (p38, ERK1/2, JNK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
NF-κB Reporter Assay:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Treat the cells with this compound and then stimulate with LPS.
-
Measure luciferase activity according to the manufacturer's instructions.
-
References
- 1. nda.gov.za [nda.gov.za]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 849758-42-5 | Platycoside G1 [phytopurify.com]
- 4. CAS 237068-41-6 | Platycoside E [phytopurify.com]
- 5. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]
- 6. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 7. RAW 264.7 Cells [cytion.com]
- 8. protocols.io [protocols.io]
Application Notes and Protocols: Investigating the Immunomodulatory Effects of Platycoside F In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platycoside F is a triterpenoid saponin isolated from the root of Platycodon grandiflorum, a plant used extensively in traditional Asian medicine to treat respiratory ailments like bronchitis and asthma.[1] Modern pharmacological studies have begun to explore the diverse bioactive properties of platycosides, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2][3] These notes provide a detailed overview and experimental protocols for investigating the immunostimulatory activities of this compound in vitro, primarily focusing on its effects on macrophage activation. The data presented is based on studies using platycoside-rich extracts from Platycodon grandiflorum, which serve as a strong indicator of the potential effects of its purified constituents like this compound.
Mechanism of Action: In vitro studies on murine macrophage cell lines, such as RAW264.7, demonstrate that platycoside-rich extracts enhance innate immune responses.[4][5] The primary mechanism involves the activation of macrophages, which are pivotal cells in the immune system responsible for phagocytosis and the production of various signaling molecules.[2][4] Upon stimulation, these cells release a cascade of immunomodulators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] This response is mediated through the activation of key intracellular signaling pathways.
Key Signaling Pathways
The immunomodulatory effects of platycosides are predominantly mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4] These pathways are crucial regulators of genes involved in inflammation and immunity.[8][9] Activation typically begins with the recognition of the compound by cell surface receptors, which triggers a downstream phosphorylation cascade. This leads to the activation of MAPK family members (ERK, JNK, and p38) and the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[2][6] In the nucleus, these transcription factors bind to the promoter regions of target genes, inducing the expression of iNOS and COX-2 (enzymes responsible for NO and PGE2 production, respectively) and various pro-inflammatory cytokines.[4][6]
Caption: this compound-induced immunomodulatory signaling pathways in macrophages.
Summary of Quantitative Data
The following tables summarize the quantitative effects of platycoside-rich extracts on macrophage functions, as reported in the literature. These results demonstrate a dose-dependent enhancement of immune responses.
Table 1: Effect on Macrophage NO Production and Phagocytic Activity
| Assay | Cell Line | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| NO Production | RAW264.7 | PGSP Extract¹ | 1000 µg/mL | 81.19% of LPS control | [4][10] |
| NO Production | RAW264.7 | HFPGE² | 50 µg/mL | Significant increase vs. control | [5] |
| Phagocytosis | RAW264.7 | HFPGE² | 50 µg/mL | 61% increase vs. control | [5] |
¹PGSP: Platycodon grandiflorum and Salvia plebeian extracts. ²HFPGE: Hydrolyzed and fermented Platycodon grandiflorum extract.
Table 2: Effect on Pro-inflammatory Mediator and Cytokine Production
| Mediator/Cytokine | Cell Line | Treatment | Concentration | Result (% of LPS or Increase) | Reference |
|---|---|---|---|---|---|
| PGE2 | RAW264.7 | PGSP Extract | 1000 µg/mL | 88.05% increase | [10] |
| COX-2 | RAW264.7 | PGSP Extract | 1000 µg/mL | 73.17% increase | [10] |
| TNF-α | RAW264.7 | PGSP Extract | 1000 µg/mL | 89.51% increase | [10] |
| TNF-α | RAW264.7 | PPCRE³ | 1000 µg/mL | 115% increase | [2] |
| IL-1β | RAW264.7 | PGSP Extract | 1000 µg/mL | 77.30% increase | [10] |
| IL-1β | RAW264.7 | PPCRE³ | 1000 µg/mL | 122% increase | [2] |
| IL-6 | RAW264.7 | PGSP Extract | 1000 µg/mL | 100.65% increase | [10] |
| IL-6 | RAW264.7 | PPCRE³ | 1000 µg/mL | 100% increase | [2] |
³PPCRE: Mixture of Platycodon grandiflorum, Pyrus serotina, Chaenomeles sinensis, and Raphanus sativus.
Experimental Workflow and Protocols
A typical workflow for investigating the immunomodulatory effects of this compound is outlined below.
Caption: General experimental workflow for in vitro immunomodulatory studies.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Seeding: Seed RAW264.7 cells into appropriate well plates (e.g., 96-well for viability assays, 24-well for NO/cytokine assays, 6-well for Western blotting) at a density that allows for adherence and growth (e.g., 1 x 10⁵ cells/well in a 24-well plate).[5] Allow cells to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Replace the old medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (e.g., 1 µg/mL Lipopolysaccharide, LPS).[6]
-
Incubation: Incubate the treated cells for a specified period, typically 24 hours, for analysis of secreted factors and protein expression.[6]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Procedure: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Assay
-
Principle: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[7]
-
Sample Collection: After treatment, collect 50 µL of culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Cytokine Measurement by ELISA
-
Sample Collection: Collect culture supernatants after treatment and centrifuge to remove cell debris. Store at -80°C if not used immediately.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Read the absorbance at the specified wavelength (usually 450 nm) and calculate cytokine concentrations based on the standard curve.[2]
Protocol 5: Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin.[4][11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Densitometry analysis can be used to quantify protein expression levels relative to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostimulatory Activity of a Mixture of Platycodon grandiflorum, Pyrus serotine, Chaenomeles sinensis, and Raphanus sativus in RAW264.7 Macrophages [mdpi.com]
- 3. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells | PLOS One [journals.plos.org]
- 7. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platycodon grandiflorum Extract Alleviates Inflammation During Asthma Development In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility and bioavailability of Platycoside F.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility and bioavailability of Platycoside F.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound for in vitro and in vivo studies?
A1: The primary challenge with this compound, a triterpenoid saponin from Platycodon grandiflorum, is its poor aqueous solubility. This inherent limitation leads to low dissolution rates in physiological fluids, which in turn results in poor and variable oral bioavailability.[1][2] This makes it difficult to achieve therapeutic concentrations in preclinical and clinical studies.
Q2: What are the most promising strategies to enhance the solubility and bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve its solubility and modify its pharmacokinetic profile.[3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by converting the crystalline drug into an amorphous state and increasing its wettability.[4][5]
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.[8][9]
Q3: Are there any known interactions or co-formulation strategies that can improve the bioavailability of platycosides?
A3: Yes, studies on Platycodin D, a structurally similar saponin, have shown that its bioavailability can be improved when co-administered with extracts from Glycyrrhiza uralensis (licorice).[10][11] This suggests that certain compounds in licorice may inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of platycosides.
Troubleshooting Guides
Issue 1: Low and Inconsistent Dissolution of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Wettability | Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG). | Increased wettability and faster dissolution rate. |
| Crystalline Structure | Utilize techniques like solvent evaporation or freeze-drying to create an amorphous form of this compound. | Higher apparent solubility and faster dissolution. |
| Low Intrinsic Solubility | Formulate this compound as a cyclodextrin inclusion complex. | Increased aqueous solubility of the complex. |
Issue 2: Poor Oral Bioavailability in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Limited Dissolution in GI Tract | Formulate this compound as a nanoformulation (e.g., liposomes, nanoparticles) or a SEDDS. | Enhanced solubilization in gastrointestinal fluids leading to improved absorption. |
| First-Pass Metabolism | Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., licorice extract). | Reduced metabolic degradation and increased systemic exposure.[10][11] |
| P-glycoprotein (P-gp) Efflux | Incorporate a P-gp inhibitor in the formulation or co-administer with one. | Decreased efflux of this compound back into the intestinal lumen, leading to higher absorption. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes the potential improvements in solubility and bioavailability based on different formulation approaches for poorly soluble compounds, which can be extrapolated to this compound.
| Formulation Strategy | Solubility Enhancement | Bioavailability Improvement (Relative) | Key Advantages | References |
| Micronization | Moderate | 1.5 - 2 fold | Simple, established technique | [12][13] |
| Solid Dispersion | High | 2 - 5 fold | Significant dissolution enhancement | [4][5] |
| Cyclodextrin Complex | High | 2 - 4 fold | Good for heat-sensitive compounds | [6][7] |
| Nanoformulation (Liposomes) | Very High | 3 - 8 fold | Targeted delivery potential, reduced toxicity | [14][15] |
| SEDDS | Very High | 4 - 10 fold | Excellent for highly lipophilic compounds | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a 1:4 weight ratio in a suitable organic solvent (e.g., ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD to confirm amorphous nature).[16][17]
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol (e.g., in a 1:10:2 molar ratio) in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.[14]
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[18]
-
Purification: Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.[19][20]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 11. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sopharcos.com [sopharcos.com]
- 16. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Overcoming challenges in the large-scale purification of Platycoside F.
Welcome to the technical support center for the large-scale purification of Platycoside F. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a triterpenoid saponin naturally found in the roots of Platycodon grandiflorus, commonly known as the balloon flower. It is considered a minor saponin within the complex mixture of platycosides present in the plant extract.
Q2: What are the main challenges in the large-scale purification of this compound?
A2: The primary challenges include:
-
Low Abundance: this compound is a minor component, making its isolation in large quantities difficult.
-
Structural Similarity to Other Platycosides: The presence of numerous structurally similar saponins complicates the separation process, often requiring multiple chromatographic steps.
-
Potential for Hydrolysis: The glycosidic bonds in this compound can be susceptible to hydrolysis under harsh pH or high-temperature conditions.
-
Co-extraction of Impurities: Crude extracts contain a wide range of impurities like pigments, polysaccharides, and other secondary metabolites that need to be removed.
-
Scaling Up: Laboratory-scale purification methods may not be directly scalable to an industrial level without significant optimization to maintain resolution and purity.
Q3: What are the reported biological activities of this compound and related compounds?
A3: Platycosides, as a class of compounds, have demonstrated a variety of biological activities, including anti-inflammatory, anti-cancer, and immune-modulating effects.[1] The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as the MAPK and NF-κB pathways.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and other platycosides. | - Inappropriate stationary or mobile phase. - Column overloading. - Flow rate is too high. | - Optimize Mobile Phase: Perform small-scale experiments with different solvent gradients (e.g., acetonitrile/water or methanol/water). - Select Appropriate Column: For large-scale, consider using a larger particle size preparative C18 column. - Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. - Adjust Flow Rate: Lower the flow rate to increase the interaction time with the stationary phase. |
| This compound peak tailing. | - Active sites on the silica gel. - Presence of interfering compounds. | - Use End-Capped Columns: Employ end-capped reverse-phase columns to minimize interactions with free silanol groups. - Mobile Phase Additives: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. - Sample Pre-treatment: Incorporate an additional pre-purification step, such as solid-phase extraction (SPE), to remove interfering impurities. |
| Loss of this compound during purification. | - Irreversible adsorption to the column. - Degradation on the column. | - Test for Stability: Before scaling up, assess the stability of this compound on the chosen stationary phase using a small-scale trial. - Passivate the Column: If using silica gel, consider passivation with a suitable agent. |
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to crystallize. | - Purity of the this compound isolate is too low. - Incorrect solvent system. - Suboptimal temperature. | - Increase Purity: Re-purify the isolate using a different chromatographic method to achieve >98% purity. - Screen Different Solvents: Experiment with a range of solvent and anti-solvent systems (e.g., methanol/water, ethanol/acetone). - Vary Temperature: Attempt crystallization at different temperatures (e.g., 4°C, room temperature). |
| Formation of oil instead of crystals. | - Supersaturation level is too high. - Presence of amorphous impurities. | - Slow Down the Process: Use vapor diffusion or slow evaporation to achieve supersaturation more gradually. - Further Purification: Analyze the oil for impurities and perform an additional purification step if necessary. |
| Small or poor-quality crystals. | - Rapid nucleation. - Presence of impurities that inhibit crystal growth. | - Optimize Growth Conditions: Fine-tune the solvent ratio and temperature to favor crystal growth over nucleation. - Seeding: Introduce a small, high-quality crystal to promote the growth of larger crystals. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification
-
Milling: Grind the dried roots of Platycodon grandiflorus to a coarse powder.
-
Extraction:
-
Macerate the powdered roots in 70-80% ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction at 50-60°C for 2-3 hours with continuous stirring.
-
Repeat the extraction process twice more on the plant residue to maximize the yield.
-
-
Filtration and Concentration:
-
Combine the ethanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition sequentially with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction will be enriched with platycosides, including this compound.
-
-
Drying: Evaporate the n-butanol fraction to dryness to yield the total saponin extract.
Protocol 2: Preparative HPLC Purification of this compound
-
Column: Preparative C18 column (e.g., 50 x 250 mm, 10 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-40 min: 25-40% B
-
40-50 min: 40-60% B
-
50-55 min: 60-100% B
-
55-60 min: 100% B (wash)
-
60-65 min: 100-10% B (equilibration)
-
-
Flow Rate: 80 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Procedure:
-
Dissolve the total saponin extract in a minimal amount of methanol.
-
Inject the dissolved sample onto the equilibrated preparative HPLC system.
-
Collect fractions based on the chromatogram, targeting the peak corresponding to this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data
The following table summarizes representative data from a lab-scale purification of platycosides, which can serve as a benchmark for scaling up efforts. Note that yields at a large scale may vary and require optimization.
| Purification Step | Starting Material (g) | Product (g) | Purity of this compound (%) | Reference |
| Ethanol Extraction | 1000 (dried roots) | 120 (crude extract) | <1 | [2] |
| n-Butanol Partition | 120 (crude extract) | 30 (total saponins) | 1-5 | [2] |
| Preparative HPLC | 1 (total saponins) | 0.015 (this compound) | >95 | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale purification of this compound.
Putative Anti-inflammatory Signaling Pathway
Caption: Putative mechanism of this compound's anti-inflammatory action.
References
Technical Support Center: Optimizing In Vivo Studies of Platycoside F
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Platycoside F in vivo?
A1: As there is no established in vivo dosage for this compound, a conservative approach is crucial. Based on studies with Platycodin D, a structurally related saponin, a starting oral dose range of 10-20 mg/kg in rodents could be considered for initial dose-finding studies.[1] However, the optimal dose will depend on the animal model, the indication being studied, and the formulation used. A thorough literature review of saponins with similar structures and biological activities is recommended to inform the initial dose selection.
Q2: How should I prepare this compound for in vivo administration?
A2: The solubility of this compound in aqueous solutions may be limited. For oral administration, it can often be suspended in a vehicle such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) or Tween 80 in saline or distilled water. For intravenous administration, solubility is a critical concern, and a formulation containing a co-solvent like DMSO or PEG300 may be necessary. It is essential to first determine the solubility of your specific batch of this compound in various pharmaceutically acceptable vehicles. Always prepare fresh solutions or suspensions for each experiment to ensure stability and consistency.
Q3: What are the potential side effects or toxicity concerns with this compound?
A3: Saponins, as a class, can exhibit hemolytic activity, particularly with intravenous administration.[2] Other potential toxic effects at high doses may include gastrointestinal irritation, vomiting, and diarrhea.[2] Acute and subchronic toxicity studies for fermented Platycodon grandiflorum extract have shown a no-observed-adverse-effect level (NOAEL) of up to 3000 mg/kg/day in rats, suggesting a good safety profile for the extract as a whole.[3] However, the toxicity of purified this compound has not been specifically determined. It is crucial to conduct preliminary toxicity studies, starting with low doses and closely monitoring the animals for any adverse effects.
Q4: What are the known pharmacokinetic properties of Platycosides?
A4: The absorption of platycosides from the gastrointestinal tract is generally low, which can limit their bioavailability.[4] Studies on Platycodin D have shown that its absorption can be influenced by co-administered substances.[4] The metabolism of platycosides by intestinal bacteria can also affect their absorption and biological activity.[5] At present, there is no specific pharmacokinetic data available for this compound. Researchers should consider performing pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound in the chosen vehicle. | This compound, like many saponins, may have limited aqueous solubility. | 1. Try different vehicles (e.g., increase the percentage of co-solvents like DMSO or PEG300, use different suspending agents like methylcellulose).2. Gently warm the solution or use sonication to aid dissolution. Be cautious with temperature as it might affect stability.3. For oral administration, a homogenous suspension may be more achievable than a clear solution. Ensure consistent mixing before each administration. |
| Precipitation of the compound during or after administration. | The compound may be coming out of solution due to changes in pH or temperature upon entering the physiological environment. | 1. If administering intravenously, ensure the formulation is stable at physiological pH and temperature.2. Consider using a formulation with a higher concentration of solubilizing agents.3. For oral gavage, ensure the suspension is well-mixed immediately before administration. |
| No observable in vivo effect at the tested doses. | 1. The dose may be too low.2. Poor bioavailability of this compound.3. The chosen animal model or endpoint is not sensitive to the compound's effects. | 1. Conduct a dose-escalation study to determine if a higher dose elicits a response. Be mindful of potential toxicity.2. Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism, though this may also increase toxicity.3. Review the literature for the most appropriate animal model and sensitive biomarkers for the expected biological activity. |
| Signs of toxicity in experimental animals (e.g., weight loss, lethargy, ruffled fur). | The administered dose is too high, or the compound has unexpected toxicity. | 1. Immediately reduce the dosage or cease administration.2. Conduct a formal toxicity study, starting with much lower doses and including a thorough examination of clinical signs, body weight, and organ histology.3. Ensure the vehicle itself is not causing any adverse effects by including a vehicle-only control group. |
Experimental Protocols & Data
As specific in vivo data for this compound is limited, the following tables summarize data for Platycodin D , which can serve as a reference for designing initial studies for this compound.
Table 1: Summary of In Vivo Dosages for Platycodin D in Rodent Models
| Animal Model | Indication | Dosage Range | Administration Route | Vehicle | Reference |
| Rats | High-fat diet-induced hyperlipidemia | 10, 20 mg/kg | Oral | Not specified | [1] |
| Rats | Concanavalin A-induced liver injury | 10, 50, 100 mg/kg | Oral | Not specified | [1] |
| Mice | HCT-15 xenograft (intestinal cancer) | Not specified | Not specified | Not specified | [6] |
Table 2: General Protocol for Oral Administration in Mice
| Step | Procedure |
| 1. Preparation of Dosing Solution | Weigh the required amount of this compound. Prepare a suspension in 0.5% CMC-Na in saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL). Vortex thoroughly before each use. |
| 2. Animal Handling | Acclimatize animals for at least one week before the experiment. Weigh each animal on the day of dosing to calculate the exact volume to be administered. |
| 3. Administration | Use a proper-sized oral gavage needle. Gently restrain the mouse and insert the gavage needle into the esophagus. Administer the calculated volume slowly. |
| 4. Monitoring | Observe the animals for any immediate adverse reactions. Monitor body weight and clinical signs throughout the study. |
| 5. Control Groups | Include a vehicle control group (receiving 0.5% CMC-Na in saline) and a positive control group if applicable. |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound.
Potential Signaling Pathways Modulated by Platycosides
Caption: Platycosides may exert their effects by modulating key signaling pathways like NF-κB, MAPK, and apoptosis.
References
- 1. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Platycoside F
Welcome to the technical support center for Platycoside F research. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on strategies to enhance the therapeutic efficacy of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum.[1][2] Triterpenoid saponins from this plant are known to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][3][4] While research on this compound is less extensive than on other platycosides like Platycodin D, its chemical structure suggests potential therapeutic value in similar areas.
Q2: What are the primary limitations to the therapeutic efficacy of this compound?
The primary limitation for many platycosides, and likely for this compound, is low oral bioavailability. This is generally attributed to:
-
Poor membrane permeability: The large and complex structure of saponins can hinder their passage across the intestinal epithelium.
-
Degradation in the gastrointestinal (GI) tract: Platycosides can be metabolized by intestinal bacteria, which may alter their structure and activity before they can be absorbed.[3]
Q3: What general strategies can be employed to enhance the bioavailability of this compound?
Several formulation strategies can be explored to overcome the low bioavailability of this compound and other poorly soluble compounds. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption.[5]
-
Combination with absorption enhancers: Certain compounds can increase intestinal permeability, thereby facilitating the absorption of this compound.
-
Structural modification: While more complex, chemical modification of the this compound molecule could improve its pharmacokinetic properties.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when dissolving this compound in PBS or cell culture media. | This compound, like many saponins, has poor water solubility. | 1. Use a co-solvent: Initially dissolve this compound in a small amount of a biocompatible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is not toxic to your cells. 2. Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. 3. Prepare a nanoformulation: Encapsulating this compound in a delivery system like liposomes can improve its dispersion in aqueous media. |
| Inconsistent results in in vitro assays. | Poor solubility leading to variable effective concentrations. | 1. Verify solubility limits: Determine the maximum soluble concentration of this compound in your experimental medium. 2. Use a solubilizing agent: Consistently use a non-toxic solubilizing agent in all experiments, including controls. |
Issue 2: Limited In Vivo Efficacy Despite Promising In Vitro Activity
| Symptom | Possible Cause | Suggested Solution |
| High IC50 values in animal models compared to cell culture experiments. | Low oral bioavailability due to poor absorption and/or rapid metabolism. | 1. Investigate alternative routes of administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism. 2. Develop an oral nanoformulation: Encapsulating this compound can protect it from degradation and enhance its absorption from the gut. Solid lipid nanoparticles (SLNs) have been shown to improve the oral bioavailability of other poorly soluble compounds.[5] 3. Co-administer with a bioenhancer: Piperine, an extract from black pepper, has been shown to enhance the bioavailability of various compounds. |
| Rapid clearance of the compound from circulation. | High metabolic rate. | 1. Pharmacokinetic studies: Conduct studies to determine the half-life of this compound in vivo. 2. PEGylation: Modifying the nanoformulation with polyethylene glycol (PEG) can increase circulation time.[5] |
Experimental Protocols & Data
While specific data for this compound is limited, the following protocols and data for the related compound Platycodin D and other phytochemicals can serve as a starting point for developing strategies for this compound.
Nanoformulation Strategy: Solid Lipid Nanoparticles (SLNs)
This approach can be adapted to enhance the oral bioavailability of this compound.
Objective: To formulate this compound-loaded SLNs to improve oral absorption.
Methodology (based on general SLN preparation):
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) and heat above the melting point of the lipid.
-
Preparation of Aqueous Phase: Prepare a hot aqueous solution containing a surfactant (e.g., Tween 80).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound.
Table 1: Example Pharmacokinetic Parameters of Platycodin D (Illustrative)
| Parameter | Platycodin D (Free) | Platycodin D (in Nanoformulation) |
| Cmax (ng/mL) | ~45 | Increased |
| Tmax (h) | ~0.5 | Delayed |
| AUC (ng·h/mL) | ~73 | Significantly Increased |
| Bioavailability (%) | Low | Enhanced |
Note: This table is illustrative and based on the general understanding that nanoformulations improve pharmacokinetic parameters. Actual values would need to be determined experimentally for this compound.
Combination Therapy Strategy
Combining this compound with other therapeutic agents may lead to synergistic effects and allow for lower, less toxic doses of each compound.
Objective: To investigate the synergistic anti-cancer effects of this compound with a standard chemotherapeutic agent (e.g., Doxorubicin).
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound alone, Doxorubicin alone, and in combination at different ratios.
-
Cell Viability Assay: After a set incubation period (e.g., 48 hours), assess cell viability using an MTT or similar assay.
-
Synergy Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Illustrative IC50 Values for Platycodin D in Cancer Cell Lines
| Cell Line | IC50 of Platycodin D (µM) |
| BEL-7402 (Hepatocellular carcinoma) | 37.70 ± 3.99 |
| PC-12 (Pheochromocytoma) | 13.5 ± 1.2 |
Data for Platycodin D, which can be used as a reference for designing dose-response studies with this compound.[6]
Signaling Pathways and Visualization
The therapeutic effects of Platycodon grandiflorum extracts, which contain this compound, are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Signaling Pathway
Platycodon grandiflorum extracts have been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways .[7][8]
Caption: this compound may inhibit inflammatory responses by blocking MAPK and NF-κB pathways.
Pro-Apoptotic Signaling Pathway in Cancer
Platycosides can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway , which is a key regulator of cell survival.[9]
Caption: this compound may promote cancer cell apoptosis by inhibiting the PI3K/Akt pathway.
Experimental Workflow: Evaluating a Nanoformulation
The following diagram outlines a typical workflow for developing and testing a this compound nanoformulation.
Caption: Workflow for the development and evaluation of a this compound nanoformulation.
References
- 1. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Detection of Platycoside F
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the refinement of analytical methods for the accurate detection of Platycoside F.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound? A1: The primary methods for quantifying this compound and other saponins include High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), such as Quadrupole Time-of-Flight (QTOF/MS).[1][2] Spectrophotometric methods are also used for determining total saponin content but lack the specificity for individual compounds like this compound.[3][4] For high specificity and sensitivity, especially in complex matrices, LC-MS methods are preferred.[5]
Q2: Why is sample preparation critical for accurate this compound detection? A2: Proper sample preparation is crucial to ensure the quality of extracts and raw materials.[4][6] The extraction method and solvents used can significantly impact the types and quantities of platycosides isolated.[7] For instance, factors like solvent concentration (e.g., ethanol percentage), temperature, and extraction time must be optimized to maximize the yield of the target analyte.[8][9] Inadequate sample preparation can lead to low recovery, introduction of interfering substances, and inaccurate quantification.
Q3: Are there specific challenges associated with the detection of this compound? A3: Yes, challenges in this compound analysis include its structural similarity to other platycosides, which can make chromatographic separation difficult.[1] Additionally, saponins like this compound lack strong chromophores, which can result in low sensitivity when using UV detection.[5] The complexity of the plant matrix can also cause interference, necessitating robust sample cleanup and highly selective analytical methods like LC-MS/MS.[10]
Q4: What is method validation and why is it important for this compound analysis? A4: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound analysis, this involves assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][11] Validation ensures the reliability, reproducibility, and accuracy of the analytical results, which is essential for quality control and regulatory purposes.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Peak Tailing in HPLC | 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Column temperature is not optimal. 4. Sample overload. | 1. Optimize the mobile phase gradient and pH. Using 0.1% formic acid in water and acetonitrile is a common choice.[8] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Adjust the column temperature; a temperature of around 40°C has been used successfully.[1] 4. Reduce the injection volume or dilute the sample. |
| Low or Inconsistent Analyte Recovery | 1. Inefficient sample extraction. 2. Analyte degradation during sample processing. 3. pH of the sample matrix affecting solubility. | 1. Optimize extraction parameters (solvent, time, temperature). Ultrasonic-assisted extraction can improve efficiency.[6] 2. Minimize sample exposure to high temperatures and light. Process samples promptly. 3. Adjust the sample pH. For soyasaponins, pH adjustment was necessary to achieve acceptable recovery.[5] |
| Weak Signal in LC-MS | 1. Suboptimal ionization in the MS source. 2. Poor fragmentation of the parent ion. 3. Presence of interfering compounds in the matrix. | 1. Optimize MS parameters, including capillary voltage, cone voltage, and source temperature.[1] Both positive and negative ion modes should be tested.[12][13] 2. Adjust collision energy to obtain characteristic product ions for use in Multiple Reaction Monitoring (MRM). 3. Improve sample cleanup procedures (e.g., Solid Phase Extraction) to remove matrix components. |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Inaccurate preparation of standard solutions. 3. Analyte instability in the diluent. | 1. Narrow the concentration range of the calibration standards to the linear range of the detector.[14] 2. Carefully prepare fresh standard solutions and verify their concentrations. 3. Prepare standards fresh before each analytical run. |
Quantitative Data Summary
Table 1: HPLC-UV Method Validation Parameters for Platycoside E and Platycodin D (Example for Related Compounds)
| Parameter | Platycoside E | Platycodin D |
| Linearity Range (µg/mL) | 0.78 - 200 | 0.78 - 200 |
| Correlation Coefficient (R²) | 0.9999 | 0.9997 |
| LOD (µg/mL) | 0.22 | 0.31 |
| LOQ (µg/mL) | 0.68 | 0.93 |
| Intra-day Precision (RSD%) | 0.4 - 4.77 | 0.9 - 4.23 |
| Inter-day Precision (RSD%) | 0.58 - 2.91 | 1.21 - 3.59 |
| Accuracy (% Recovery) | 94.11 - 122.82 | 94.02 - 115.73 |
| Data synthesized from a validation study on fermented Platycodon grandiflorum root extract.[10] |
Table 2: Content of this compound in Different Platycodon grandiflorum Cultivars
| Cultivar | This compound Content (µg/g ± SD) |
| Cultivar A | 49 ± 9 |
| Cultivar B | Not Detected |
| Cultivar C | Not Detected |
| Cultivar D | 555 ± 54 |
| Data from a UPLC-QTOF/MS analysis of four Platycodon Radix cultivars.[1] |
Detailed Experimental Protocols
Protocol 1: UPLC-QTOF/MS Method for this compound Profiling
This protocol is based on methodologies developed for the comprehensive analysis of various platycosides.[1]
-
Sample Preparation:
-
Weigh 1.0 g of powdered Platycodon grandiflorum root sample.
-
Add 20 mL of 70% ethanol (EtOH) and perform ultrasonic extraction for 60 minutes at 50°C.[1]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System: UPLC system coupled with a QTOF/MS.
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[8]
-
-
Gradient Elution: 10-20% B (0-3 min), 20-77% B (3-11 min), hold at 95% B, then return to initial conditions. A total run time of 25 minutes is common.[15]
-
Flow Rate: 0.4 mL/min.[16]
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[1]
-
Capillary Voltage: 3.0 kV.[1]
-
Cone Voltage: 40 V.[1]
-
Source Temperature: 120°C.[1]
-
Desolvation Temperature: 300°C.[1]
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run. This compound has been identified with a calculated mass of C63H102O32.[17]
-
Protocol 2: HPTLC Method Development for Saponin Quantification
This is a general protocol for developing an HPTLC method for saponin analysis.
-
Sample and Standard Preparation:
-
Prepare extracts as described in the UPLC protocol.
-
Dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Create a series of working standards by serial dilution.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[18][19]
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase Development: A systematic trial-and-error approach is needed. A common starting point for saponins could be a solvent system like Toluene: Ethyl Acetate: Glacial Acetic Acid in various ratios.[18]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.[18]
-
-
Detection and Quantification:
-
Drying: Dry the plate in an oven or with an air stream.
-
Derivatization (Optional but Recommended): Spray the plate with a reagent like p-anisaldehyde-sulfuric acid and heat at 60°C for 20 minutes to visualize the saponin bands.[6]
-
Densitometry: Scan the plate using a TLC scanner in absorbance/reflectance mode at the wavelength of maximum absorbance for the derivatized spots.[18]
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. angelbiology.com [angelbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. An accurate, cost-effective and simple colorimetric method for the quantification of saponins - Nor-Feed [norfeed.net]
- 5. Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. norfeed.net [norfeed.net]
- 7. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography/mass spectrometry-based structural analysis of new platycoside metabolites transformed by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Profiling of Various Metabolites in Platycodon grandiflorum by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Different Water Extracts from Platycodon grandiflorum on Selected Factors Associated with Pathogenesis of Chronic Bronchitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmainfo.in [pharmainfo.in]
- 19. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Platycoside F extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in Platycoside F extracts derived from Platycodon grandiflorum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a triterpenoid saponin found in the roots of Platycodon grandiflorum (Jiegeng).[1] Triterpenoid saponins are the primary bioactive components in this plant and are responsible for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immune-regulating activities.[1] this compound, along with other platycosides like Platycodin D, is often studied for its potential therapeutic benefits.[2]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of this compound extracts can be attributed to several factors throughout the production and analysis process:
-
Raw Material Variation: The chemical composition of Platycodon grandiflorum roots can differ significantly based on the cultivar, geographical origin, and cultivation conditions (e.g., soil type, climate, harvest time).[3][4] Different cultivars have been shown to have varying levels of specific platycosides.[5]
-
Processing Methods: Post-harvest processing, such as drying, steaming, and storage, can alter the saponin profile.[2][4] For instance, a process of steaming and drying to create "black PG" was found to increase the total polyphenol content.[2]
-
Extraction Procedure: The choice of extraction solvent, temperature, and duration significantly impacts the yield and composition of the extract.[6] For example, 70% methanol has been shown to have a higher extraction efficiency for saponins compared to ethanol or water.[6]
-
Analytical Method Precision: Variations in analytical instrumentation, parameters, and sample preparation can lead to discrepancies in quantification.
Q3: How can I quantify the amount of this compound and other saponins in my extract?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the quantification of platycosides. These techniques are often coupled with detectors like UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[5] UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is a powerful tool for both identifying and quantifying a wide range of platycosides, including isomers.[5][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the variability of this compound extracts in your experiments.
Issue 1: Inconsistent Pharmacological Effects Between Extract Batches
-
Possible Cause: Significant variation in the concentration of this compound and other bioactive saponins.
-
Troubleshooting Steps:
-
Comprehensive Chemical Profiling: Do not rely on the quantification of a single marker compound. Use a validated UPLC-MS method to profile and quantify a panel of major platycosides (e.g., Platycodin D, Platycoside E, Platycodin D3) in each batch.[4][5]
-
Bioactivity-Guided Fractionation: If chemical profiling is not sufficient to explain the variability, consider performing bioactivity-guided fractionation to identify the specific compound or combination of compounds responsible for the observed effect.
-
Standardize Extraction Protocol: Ensure that the extraction protocol is strictly controlled for every batch. See the detailed experimental protocols below.
-
Issue 2: Poor Resolution or Overlapping Peaks in HPLC/UPLC Chromatogram
-
Possible Cause: Presence of isomeric platycosides or suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Chromatographic Method: Adjust the mobile phase gradient, column temperature, and flow rate to improve peak separation.
-
Utilize High-Resolution Mass Spectrometry: UPLC-QTOF/MS can distinguish between isomeric compounds based on their fragmentation patterns, even if they co-elute.[5]
-
Method Validation: Validate your analytical method for specificity, linearity, precision, and accuracy to ensure reliable quantification.[8]
-
Issue 3: Low Yield of this compound in the Extract
-
Possible Cause: Inefficient extraction or degradation of the target compound.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Studies have shown that a 70% methanol solution can be more efficient for saponin extraction than pure methanol, ethanol, or water.[6]
-
Incorporate Ultrasonication: Using an ultrasonic bath during extraction can enhance the recovery of saponins.[5]
-
Control Temperature: Avoid excessive heat during extraction and drying, as it may lead to the degradation of thermolabile saponins.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents on Saponin Yield
| Extraction Solvent | Relative Extraction Efficiency |
| 70% Methanol | Highest |
| Methanol | Intermediate |
| Water | Intermediate |
| Ethanol | Lowest |
Source: Adapted from data presented in a study on optimizing Platycodi Radix extraction.[6]
Table 2: Platycoside Content in Different Cultivars of Platycodon grandiflorum
| Platycoside | Cultivar 1 (µg/g) | Cultivar 2 (µg/g) | Cultivar 3 (µg/g) | Cultivar 4 (µg/g) |
| This compound | 49 ± 9 | N.D. | N.D. | 555 ± 54 |
| Deapioplatycodin D | 283 ± 216 | 49 ± 17 | 98 ± 23 | 374 ± 70 |
N.D. = Not Detected. Data is illustrative of the significant variation that can occur between cultivars.[5]
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Sample Preparation: Dry the roots of Platycodon grandiflorum at 50°C and grind them into a fine powder (50 mesh).[6]
-
Extraction:
-
Weigh 1.0 g of the powdered sample.
-
Add 20 mL of 70% methanol.
-
Perform extraction in an ultrasonic bath at 50°C for 60 minutes.[5]
-
Centrifuge the mixture and collect the supernatant.
-
-
Sample Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the UPLC system.
Protocol 2: UPLC-QTOF/MS Analysis of Platycosides
-
Instrumentation: A UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A typical gradient might be: 0-3 min, 10-20% B; 3-11 min, 20-40% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data in a single run.
-
Note: These are example parameters and should be optimized for your specific instrument and analytes of interest.[5]
Visualizations
Caption: Workflow for the standardized extraction of this compound.
Caption: Decision tree for troubleshooting batch-to-batch variability.
Caption: Potential signaling pathways modulated by platycosides.
References
- 1. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Different Water Extracts from Platycodon grandiflorum on Selected Factors Associated with Pathogenesis of Chronic Bronchitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control of Platycodon grandiflorum (Jacq.) A. DC. based on value chains and food chain analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nontargeted Metabolomic Analysis of Four Different Parts of Platycodon grandiflorum Grown in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
Stability testing of Platycoside F under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Platycoside F under various storage conditions. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum.[1][2] Like other platycosides, it is investigated for various potential health benefits.[3] Stability testing is crucial to ensure that the compound remains potent and safe during storage, formulation, and administration. Degradation can lead to a loss of efficacy and the formation of potentially harmful impurities.
Q2: What are the recommended storage conditions for this compound?
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) are powerful techniques for this purpose.[4] An effective method should provide good resolution between the parent compound and any new peaks that appear during stability studies.
Q4: What are the typical stress conditions used in forced degradation studies for compounds like this compound?
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating methods.[5][6][7] Typical stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[8][9][10]
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[5]
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).
-
Photostability: Exposure to a combination of visible and ultraviolet light.[9]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in solution.
-
Possible Cause: this compound, like other saponins with ester linkages, may be susceptible to hydrolysis, especially at non-neutral pH.[11] The solvent used may also play a role.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of the solution is maintained within a stable range, likely close to neutral. The stability of similar phenolic compounds has been shown to be pH-dependent.[12][13]
-
Solvent Selection: Use aprotic solvents or buffer systems that are known to minimize hydrolysis.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.
-
Issue 2: Multiple unknown peaks appear in the chromatogram during a stability study.
-
Possible Cause: These peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound and the new peaks.
-
Mass Spectrometry (MS) Analysis: Employ LC-MS techniques to obtain the mass-to-charge ratio (m/z) of the unknown peaks.[4] This information is critical for identifying the chemical structures of the degradation products.
-
Forced Degradation Comparison: Compare the chromatograms from the stability study with those from forced degradation studies. This can help in tentatively identifying the degradation pathway (e.g., hydrolysis, oxidation).
-
Issue 3: Inconsistent results are obtained across different batches of this compound.
-
Possible Cause: Variability in the purity and initial quality of the starting material can lead to different stability profiles.
-
Troubleshooting Steps:
-
Certificate of Analysis (CoA) Review: Carefully review the CoA for each batch to check for differences in purity and impurity profiles.
-
Initial Characterization: Perform initial analysis (e.g., HPLC, MS) on each new batch to confirm its identity and purity before initiating stability studies.
-
Standardized Protocol: Ensure that the same standardized stability testing protocol is used for all batches.
-
Data Presentation
The following tables illustrate how to present quantitative data from a hypothetical stability study of this compound.
Table 1: Stability of this compound under Thermal Stress (80°C)
| Time (hours) | This compound Remaining (%) | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 0 | 100.0 | 0 | 0 |
| 24 | 85.2 | 12.1 | 2.7 |
| 48 | 71.5 | 22.8 | 5.7 |
| 72 | 58.9 | 33.5 | 7.6 |
Table 2: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound Remaining (%) | pH of Solution | Appearance of Solution |
| 0 | 100.0 | 1.0 | Clear, colorless |
| 12 | 92.3 | 1.0 | Clear, colorless |
| 24 | 84.1 | 1.0 | Faint yellow tinge |
| 48 | 69.8 | 1.0 | Yellow solution |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is a common starting point for saponin analysis.[14]
-
Detection: A PDA detector is recommended to monitor at a wavelength where this compound has maximum absorbance and to check for peak purity.
-
Forced Degradation: Subject this compound to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between this compound and all degradation products. The method is considered stability-indicating if all peaks are well-resolved.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare solid and solution samples of this compound.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV radiation, as specified in ICH guideline Q1B.[9] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.
-
Analysis: At appropriate time points, analyze the exposed and control samples using the validated stability-indicating HPLC method.
-
Evaluation: Compare the results to determine the extent of photodegradation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Platycoside O, a new triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. snscourseware.org [snscourseware.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: Platycoside F and Other Platycosides - A Guide for Researchers
A detailed examination of the bioactive saponins from Platycodon grandiflorus, this guide offers a comparative analysis of Platycoside F and other major platycosides for researchers, scientists, and drug development professionals. It synthesizes available quantitative data, outlines experimental protocols, and visualizes key molecular pathways to inform future research and therapeutic development.
Platycosides, the primary bioactive triterpenoid saponins derived from the roots of the balloon flower (Platycodon grandiflorus), are recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] The specific biological activity of each platycoside is intricately linked to its unique chemical structure, particularly the aglycone core and the composition of its sugar side chains.[3][4] This comparative guide focuses on the available scientific data for this compound in relation to more extensively studied platycosides such as Platycodin D and Platycoside E.
Quantitative Comparison of Biological Activities
To facilitate an evidence-based comparison, the following tables summarize the quantitative data from various experimental studies on the biological effects of different platycosides.
Table 1: Comparative Antioxidant Capacity of Platycosides
| Compound | Assay Type | Measured Activity (TOSC/mM) | Reference |
| Platycodin D | TOSC (Peroxyl Radicals) | 324.4 ± 31.4 | [1] |
| Polygalacic acid | TOSC (Peroxyl Radicals) | 229.0 ± 30.2 | [1] |
| Platycodigenin | TOSC (Peroxyl Radicals) | 199.1 ± 43.2 | [1] |
| Deapioplatycoside E | TOSC (Peroxyl Radicals) | 162.3 ± 24.5 | [1] |
| Platycoside E | TOSC (Peroxyl Radicals) | 117.3 ± 43.9 | [1] |
| Platycodigenin | TOSC (Peroxynitrite) | 2.35-fold of GSH | [4] |
| Deapioplatycoside E | TOSC (Peroxynitrite) | 1.27-fold of GSH | [4] |
| Platycodin D | TOSC (Peroxynitrite) | 1.02-fold of GSH | [4] |
| Platycoside E | TOSC (Peroxynitrite) | 0.75-fold of GSH | [4] |
TOSC (Total Oxidant Scavenging Capacity) is a measure of antioxidant strength; higher values indicate greater activity. GSH (Glutathione) was used as a positive control.
Table 2: Comparative Anti-inflammatory Effects of Platycosides
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Platycodin D | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | ~15 µM | [5] |
| Platycodin D3 | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | ~55 µM | [5] |
The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%; a lower IC50 indicates higher potency.
Table 3: Comparative Anticancer Activity of Platycosides
| Compound | Cell Line | Assay | Key Finding | Reference |
| Platycodin D | MCF-7 (Breast Cancer) | Cell Proliferation | Exhibited concentration-dependent cytotoxicity. | [6] |
| Platycodin D | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Exhibited concentration-dependent cytotoxicity. | [6] |
| Platycodin D (10 µM) + Doxorubicin (2.5 µM) | MCF-7 (Breast Cancer) | Cell Proliferation | Significantly enhanced the cytotoxic effect of doxorubicin. | [6] |
| Platycodin D (10 µM) + Doxorubicin (2.5 µM) | MDA-MB-231 (Breast Cancer) | Cell Proliferation | Significantly enhanced the cytotoxic effect of doxorubicin. | [6] |
Detailed Experimental Methodologies
For reproducibility and further investigation, detailed protocols for the key assays referenced in this guide are provided below.
Total Oxidant Scavenging Capacity (TOSC) Assay
This assay is employed to determine the antioxidant capacity of compounds against different types of oxidants.
Principle: The assay measures the degree to which an antioxidant inhibits the oxidation of a substrate by a specific oxidant.
Protocol:
-
A reaction mixture is prepared containing a substrate (e.g., α-keto-γ-methiobutyric acid), an oxidant generator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride for peroxyl radicals), and the test compound (platycoside) in a suitable buffer.
-
The reaction is initiated by incubation at 37°C.
-
The oxidation of the substrate is monitored over time, typically by measuring a product of the reaction (e.g., ethylene gas via gas chromatography).
-
The antioxidant capacity is quantified by calculating the inhibition of product formation relative to a control without the antioxidant.[1]
MTT Cell Viability Assay
A widely used colorimetric assay to assess the cytotoxic effects of a compound on cell proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with varying concentrations of the platycoside for a defined period (e.g., 48 hours).[6]
-
Following treatment, an MTT solution is added to each well, and the plate is incubated for several hours to allow for formazan crystal formation.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage relative to untreated control cells.
Western Blotting for NF-κB Signaling Pathway Analysis
A technique to detect and quantify specific proteins involved in cellular signaling cascades.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the target proteins.
Protocol:
-
Cells are treated with the platycoside of interest, and total protein is extracted.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes a protein in the NF-κB pathway (e.g., phosphorylated p65, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.[7]
Visualizing Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by platycosides and a standard workflow for their comparative evaluation.
Caption: A typical experimental workflow for the comparative analysis of platycoside bioactivity.
Caption: The inhibitory effect of Platycodin D on the PI3K/Akt/mTOR signaling pathway.
Caption: The modulatory role of Platycodin D in the MAPK signaling cascade.
Caption: The mechanism of NF-κB pathway inhibition by Platycodin D.
Concluding Remarks
The existing body of research strongly supports the therapeutic potential of platycosides, with Platycodin D being the most extensively characterized compound to date. Its potent antioxidant, anti-inflammatory, and anticancer properties are well-documented.[1][5][8] In contrast, while this compound has been identified as a component of Platycodon grandiflorus, there is a conspicuous lack of direct comparative studies evaluating its biological efficacy against other platycosides.[9]
The observed variations in the bioactivities of different platycosides highlight the critical influence of their molecular structure on their pharmacological effects.[3][4] This underscores a significant opportunity for further research into the structure-activity relationships of a broader array of these compounds.
For the scientific and drug development communities, Platycodin D represents a benchmark platycoside with a solid foundation of preclinical data. Nevertheless, the chemical diversity within the platycoside family suggests that other members, including this compound, may hold unique therapeutic advantages. Future research should prioritize head-to-head comparative studies of less-explored platycosides against well-characterized ones like Platycodin D. Such investigations are essential for a comprehensive understanding of their therapeutic potential and for identifying the most promising candidates for clinical development.
References
- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnfs.or.kr [pnfs.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platycodin D from Platycodonis Radix enhances the anti-proliferative effects of doxorubicin on breast cancer MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Study of Platycoside F and Platycodin D: A Comparative Guide for Researchers
An In-depth Analysis of Two Prominent Saponins from Platycodon grandiflorum
This guide provides a comprehensive comparison of Platycoside F and Platycodin D, two major triterpenoid saponins isolated from the roots of Platycodon grandiflorum. While both compounds are recognized for their potential therapeutic properties, Platycodin D has been the subject of more extensive research. This document aims to present a side-by-side evaluation of their known characteristics, biological activities, and underlying mechanisms of action, supported by available experimental data and detailed protocols.
Structural and Physicochemical Properties
This compound and Platycodin D share a common oleanane-type triterpenoid saponin structure but differ in their glycosidic moieties. This structural difference influences their physicochemical properties and may contribute to variations in their biological activities.
| Property | This compound | Platycodin D |
| Molecular Formula | C₄₇H₇₆O₂₀[1] | C₅₇H₉₂O₂₈ |
| Molecular Weight | 961.09 g/mol | 1225.33 g/mol |
| Chemical Structure | A triterpenoid saponin with a specific arrangement of sugar residues. | A triterpenoid saponin with a more complex sugar chain compared to this compound. |
| Solubility | Information not readily available. Generally, saponins are soluble in water and polar solvents. | Soluble in DMSO, pyridine, methanol, and ethanol. |
Comparative Biological Activities
Both this compound and Platycodin D are known to be present in extracts of Platycodon grandiflorum that exhibit a range of biological effects. However, the specific activities of isolated this compound are less documented than those of Platycodin D.
Anti-Inflammatory Activity
Extracts of Platycodon grandiflorum containing both compounds have demonstrated anti-inflammatory effects.[2][3] Platycodin D, in particular, has been shown to inhibit the production of pro-inflammatory mediators.
Platycodin D:
-
Mechanism: Platycodin D exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] This is achieved through the suppression of the NF-κB and MAPK signaling pathways.[6]
-
Quantitative Data: In a study using LPS-stimulated RAW 264.7 macrophages, Platycodin D inhibited nitric oxide production with an IC₅₀ value of approximately 15 µM.[7]
This compound:
Anti-Cancer Activity
The anti-cancer properties of Platycodon grandiflorum saponins are a significant area of research, with Platycodin D being a key focus.
Platycodin D:
-
Mechanism: Platycodin D induces apoptosis and autophagy in various cancer cell lines.[8][9] It can arrest the cell cycle and inhibit tumor growth and metastasis by modulating multiple signaling pathways, including PI3K/Akt/mTOR and MAPK.[8][9]
-
Quantitative Data:
-
In A549 human lung carcinoma cells, a platycoside-rich fraction containing Platycodin D induced cell death.[4]
-
Platycodin D exhibited cytotoxicity against PC-12 cells with an IC₅₀ value of 13.5 ± 1.2 μM.[10]
-
Against BEL-7402 human hepatocellular carcinoma cells, Platycodin D showed an IC₅₀ value of 37.70 ± 3.99 µM at 24 hours.[11]
-
In various gastric cancer cell lines, Platycodin D demonstrated inhibitory activity.[12]
-
This compound:
-
While some studies suggest that platycoside-rich fractions have anti-cancer effects, specific IC₅₀ values for isolated this compound against cancer cell lines are not well-documented in the available literature.[4]
Neuroprotective Effects
The potential of these compounds to protect neuronal cells from damage is another promising area of investigation.
Platycodin D:
-
Mechanism: Platycodin D has shown neuroprotective effects against glutamate-induced toxicity, though in some studies, its effect was not as significant as other platycosides like Platycodin A.[10][13] It is suggested that the neuroprotective effects of Platycodon grandiflorum extracts are, in part, due to their saponin content.[13]
-
Experimental Evidence: Studies on crude saponin extracts from Platycodon grandiflorum, which contain Platycodin D, have demonstrated attenuation of Aβ-induced neurotoxicity by antioxidant, anti-inflammatory, and anti-apoptotic signaling pathways.[14]
This compound:
-
Direct experimental data on the neuroprotective activity of isolated this compound is limited. Its contribution to the overall neuroprotective effects of Platycodon grandiflorum extracts remains to be fully elucidated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Procedure:
-
Cell Seeding: Plate cells (e.g., A549, RAW 264.7, PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Platycodin D) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it in a 1:1 ratio with Griess reagent.
-
Incubation: Allow the mixture to stand at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological effects of Platycodin D are mediated through complex signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: Anti-inflammatory mechanism of Platycodin D.
Caption: Anti-cancer mechanisms of Platycodin D.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide highlights the significant body of research supporting the therapeutic potential of Platycodin D in inflammation, cancer, and neurodegenerative diseases. The mechanisms underlying these activities are multifaceted, involving the modulation of key cellular signaling pathways.
In contrast, while this compound is a known constituent of Platycodon grandiflorum, there is a notable lack of specific experimental data on its individual biological activities. The available information is often in the context of crude or fractionated extracts, making it difficult to ascertain the precise contribution of this compound.
Therefore, this head-to-head comparison underscores a critical gap in the literature. Future research should focus on isolating and characterizing the bioactivities of this compound to the same extent as Platycodin D. Such studies would not only provide a more complete understanding of the pharmacology of Platycodon grandiflorum but also potentially unveil a new therapeutic agent with a distinct profile. Direct comparative studies evaluating the potency and efficacy of both compounds under identical experimental conditions are highly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves [mdpi.com]
- 12. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Semi-Synthetic Platycoside F Demonstrates Enhanced Bioactivity Over Natural Form
For researchers and drug development professionals, a critical evaluation of bioactive compounds is paramount. This guide provides a comparative analysis of the bioactivity of naturally occurring Platycoside F against its semi-synthetic, deapiosylated counterpart. While direct comparisons of wholly synthetic versus natural this compound are not prevalent in existing literature, a substantial body of evidence indicates that enzymatic or chemical modification of the natural form, specifically through deglycosylation, significantly enhances its biological efficacy.
The consensus within the scientific community is that the removal of sugar moieties from the core structure of platycosides, a class of saponins found in the root of Platycodon grandiflorum, leads to heightened anti-inflammatory, antioxidant, and skin-whitening effects. This increased potency is largely attributed to the improved bioavailability and more effective interaction of the deglycosylated form with cellular targets.
Comparative Analysis of Bioactivity
Although specific IC50 values directly comparing natural this compound and its deapiosylated form are not extensively documented, the general trend observed across various platycosides provides a strong basis for comparison. The data consistently shows that the semi-synthetic (deapiosylated) forms are more potent inhibitors in various bioassays.
| Bioactivity Assay | Natural this compound (Glycosylated) | Deapiosylated this compound (Semi-synthetic) | Key Findings |
| Lipoxygenase Inhibition | Lower Inhibitory Activity | Higher Inhibitory Activity | Deapiosylated platycosides exhibit more potent anti-inflammatory effects by more effectively inhibiting the lipoxygenase enzyme.[1][2][3] |
| DPPH Radical Scavenging | Lower Antioxidant Capacity | Higher Antioxidant Capacity | The removal of sugar chains enhances the ability of the platycoside molecule to scavenge free radicals, indicating superior antioxidant potential.[1][2][3] |
| Tyrosinase Inhibition | Lower Whitening Effect | Higher Whitening Effect | The skin-whitening potential, measured by the inhibition of the tyrosinase enzyme, is significantly greater in the deglycosylated form.[4] |
Detailed Experimental Protocols
The following methodologies are standard for assessing the bioactivities presented in the comparative table.
Lipoxygenase Inhibition Assay (Anti-inflammatory Activity)
This assay quantifies the ability of a compound to inhibit the lipoxygenase enzyme, a key player in the inflammatory cascade.
Protocol:
-
A reaction mixture is prepared by combining the test compound (this compound or its derivative) with a lipoxygenase enzyme solution in a suitable buffer, such as 0.1 M phosphate buffer at pH 8.0.[3]
-
This mixture is incubated for approximately 10 minutes at 25°C to facilitate the interaction between the inhibitor and the enzyme.[3]
-
The enzymatic reaction is initiated by the addition of a substrate, typically linoleic acid.[5]
-
The progression of the reaction is monitored by measuring the change in absorbance at 234 nm over time with a spectrophotometer, which corresponds to the formation of the product.[3][5]
-
The percentage of enzyme inhibition is determined by comparing the reaction rate in the presence of the test compound to a control reaction without the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition, is then calculated.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This widely-used assay measures the antioxidant capacity of a compound based on its ability to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
A solution of DPPH is prepared in an appropriate solvent like methanol or ethanol.[6][7]
-
The test compound is dissolved and diluted to several concentrations.[6]
-
The test solutions are then mixed with the DPPH solution.[6][7]
-
The mixture is incubated in the dark for about 30 minutes to allow for the scavenging reaction to reach completion.[6][7]
-
The absorbance of the resulting solution is measured spectrophotometrically at a wavelength between 517 and 519 nm.[6][7]
-
The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control. The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.
Tyrosinase Inhibition Assay (Skin-Whitening Activity)
This assay evaluates a compound's potential to inhibit the tyrosinase enzyme, a critical enzyme in the synthesis of melanin, making it relevant for dermatological and cosmetic applications.
Protocol:
-
The assay is initiated by preparing a reaction mixture containing the test compound, a tyrosinase enzyme solution, and a phosphate buffer (pH 6.8).[8][9]
-
The mixture undergoes a pre-incubation period of around 10 minutes at 25°C.[8]
-
A substrate, such as L-DOPA or L-tyrosine, is added to start the enzymatic reaction.[8][9]
-
The formation of dopachrome, the colored product of the reaction, is quantified by monitoring the increase in absorbance at approximately 490-510 nm over time.[8]
-
The percentage of tyrosinase inhibition is calculated by comparing the reaction rate of the test sample to that of an uninhibited control. The IC50 value, the concentration of the inhibitor needed to reduce enzyme activity by half, is then determined.
Molecular Mechanism of Action: Signaling Pathway Analysis
The enhanced anti-inflammatory effects of deapiosylated this compound are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.
Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), cell surface receptors activate intracellular signaling cascades, leading to the activation of MAPK family members (ERK, JNK, and p38) and the IKK complex in the NF-κB pathway. This results in the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn releases the NF-κB p65/p50 dimer. This dimer then translocates to the nucleus, where it functions as a transcription factor to upregulate the expression of pro-inflammatory genes, including those for cytokines such as TNF-α, IL-1β, and IL-6, and the enzyme iNOS. Platycosides, particularly the more potent deapiosylated forms, have been demonstrated to inhibit the phosphorylation of key proteins within these pathways, thereby suppressing the inflammatory response.[10][11][12]
Caption: Anti-inflammatory signaling cascade of this compound.
Recommended Experimental Workflow
The following diagram outlines a standardized workflow for the comparative bioactivity assessment of natural versus semi-synthetic this compound.
Caption: Comparative bioactivity experimental workflow.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. scisoc.or.th [scisoc.or.th]
- 10. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of Platycosides: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of various platycosides, with a primary focus on the available data for Platycoside F and its more extensively studied counterpart, Platycodin D. This analysis is supported by experimental data from multiple studies and includes detailed methodologies for key experiments to facilitate independent verification.
While research into the therapeutic properties of saponins derived from Platycodon grandiflorus is expanding, a significant portion of the available literature centers on Platycodin D. Data on other platycosides, including this compound, remains comparatively limited. This guide aims to synthesize the current knowledge, highlighting both the established anti-cancer activities of platycosides and the existing knowledge gaps.
Comparative Cytotoxicity of Platycosides and Standard Chemotherapeutics
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the available IC50 values for various platycosides and standard chemotherapeutic agents across different cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Platycosides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Platycodin D | A549 | Non-small cell lung cancer | 15 - 28.33 | [1] |
| Platycodin D | H1975 | Non-small cell lung cancer | ~20 | [1] |
| Platycodin D | CT26 | Colon carcinoma | ~25 | [1] |
| Platycodin D | B16-F10 | Melanoma | ~28 | [1] |
| Platycodin D | LLC | Lewis lung carcinoma | 6.634 | [1] |
| Platycodin D | AZ521 | Gastric cancer | ~10 | [2] |
| Platycodin D | NUGC3 | Gastric cancer | ~10 | [2] |
| Platycodin D | PC-12 | Pheochromocytoma | 13.5 ± 1.2 | [3] |
| Platycodin D | BEL-7402 | Hepatocellular carcinoma | 37.70 ± 3.99 | [3] |
| Platycodon A | A549 | Non-small cell lung cancer | 4.9 - 9.4 | [4] |
| Platycodon B | A549 | Non-small cell lung cancer | 4.9 - 9.4 | [4] |
| This compound | Various | Various | Data not available |
Table 2: Comparative in vitro Cytotoxicity (IC50) of Standard Chemotherapeutic Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | HepG2 | Hepatocellular carcinoma | 12.2 | [1] |
| Doxorubicin | A549 | Non-small cell lung cancer | > 20 | [1] |
| Doxorubicin | HeLa | Cervical cancer | 2.9 | [1] |
| Doxorubicin | MCF-7 | Breast cancer | 2.5 | [1] |
| Doxorubicin | PC3 | Prostate cancer | 8.00 | [5] |
| Cisplatin | A549 | Non-small cell lung cancer | ~10 - 30 | [6][7] |
| Cisplatin | MCF-7 | Breast cancer | ~5 - 20 | [6][7] |
| Cisplatin | HeLa | Cervical cancer | ~2 - 15 | [6][7] |
| Cisplatin | HepG2 | Hepatocellular carcinoma | ~5 - 25 | [6][7] |
Mechanisms of Anti-Cancer Action: Apoptosis and Cell Cycle Arrest
Platycosides exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Platycodin D has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the activation of caspases, a family of proteases that execute the apoptotic process.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Platycodin D has been demonstrated to arrest the cell cycle at various phases, including G1, S, and G2/M, thereby preventing cancer cells from dividing and multiplying.[2][3]
Experimental Protocols
To facilitate the independent verification of the anti-cancer properties of platycosides, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Platycodin D) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Culture and treat cells with the test compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide (PI) solution.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of a compound on the expression and activation of proteins involved in specific signaling pathways.
Protocol:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, caspases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion and Future Directions
The available evidence strongly suggests that platycosides, particularly Platycodin D, possess significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][9] While the data for this compound is currently limited, the structural similarities to other bioactive platycosides warrant further investigation into its potential as a therapeutic agent.
Future research should focus on:
-
Independent verification of the anti-cancer properties of this compound across a broad range of cancer cell lines.
-
Elucidation of the specific molecular mechanisms underlying the effects of this compound, including its impact on key signaling pathways.
-
Direct comparative studies of this compound with other platycosides and standard chemotherapeutic drugs to determine its relative efficacy and potential for synergistic effects.
-
In vivo studies to evaluate the anti-tumor activity and safety profile of this compound in animal models.
A more comprehensive understanding of the anti-cancer potential of this compound and other less-studied platycosides will be crucial for the development of novel and effective cancer therapies.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]
- 9. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Data on Platycoside F: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the available scientific data on Platycoside F and related compounds from Platycodon grandiflorum. Due to a notable scarcity of published research specifically on this compound, this guide broadens its scope to include data on Platycodin D, other major platycosides, and the whole plant extract to provide a comprehensive context for future research and to highlight the current gaps in knowledge.
Limited Quantitative Data Available for this compound
Initial investigations reveal a significant lack of specific biological activity data for this compound in publicly available research. The primary quantitative data point discovered pertains to its intestinal permeability.
Table 1: In Vitro Permeability Data for this compound
| Compound | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Cell Model | Reference |
| This compound | 100 | 25.2 | 0.45 - 0.53 | Caco-2 | [1] |
| Platycodin D | 100 | 29.1 | 0.45 - 0.53 | Caco-2 | [1] |
| Deapio-platycodin D | 100 | 34.9 | 0.45 - 0.53 | Caco-2 | [1] |
This limited finding underscores the need for further investigation into the biological effects of this compound to enable any assessment of reproducibility.
Comparative Data from Platycodin D and Platycodon grandiflorum Extract
In contrast to this compound, extensive research has been conducted on Platycodin D and the crude extract of Platycodon grandiflorum. This data provides a valuable reference for the potential activities and experimental approaches that could be applied to the study of this compound.
Anti-Cancer Activity
Platycodin D has demonstrated significant cytotoxic effects across various cancer cell lines.
Table 2: Anti-Cancer Activity of Platycodin D
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µM | 24 h | [2] |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM | 48 h | [2] |
| Caco-2 | Colorectal Adenocarcinoma | 24.6 µM | Not Specified | [3] |
Anti-Inflammatory Activity
Extracts from Platycodon grandiflorum have shown potent anti-inflammatory effects.
Table 3: Anti-Inflammatory Activity of Platycodon grandiflorum Extract (PGW)
| Cell Line | Inflammatory Stimulus | Measured Parameter | Inhibition at 200 µg/mL | Reference |
| BV2 microglia | Aβ₂₅₋₃₅ (10 µM) | Nitric Oxide (NO) Production | 61.2% | [4][5] |
| BV2 microglia | Aβ₂₅₋₃₅ (10 µM) | IL-1β Production | 44% | [4] |
| BV2 microglia | Aβ₂₅₋₃₅ (10 µM) | IL-6 Production | 58% | [4] |
| RAW 264.7 macrophages | LPS | TNF-α Production | 18% (at 200 µg/mL) | [6] |
Neuroprotective Activity
Certain platycosides have been investigated for their neuroprotective potential.
Table 4: Neuroprotective Activity of Platycodin A
| Cell Model | Insult | Concentration Range | % Cell Viability | Reference |
| Primary cultured rat cortical cells | Glutamate | 0.1 µM - 10 µM | ~50% | [7][8] |
Pharmacokinetic Parameters
Pharmacokinetic studies have been primarily conducted on Platycodin D.
Table 5: Oral Pharmacokinetic Parameters of Platycodin D in Rats
| Dosage | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (min) | Reference |
| 10 mg/kg | 28.9 ± 9.03 | 60 (45–240) | 201 ± 80.6 | [1] |
| 20 mg/kg | 44.45 | 30 | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of protocols used in the cited studies for key experiments.
In Vitro Caco-2 Permeability Assay[1]
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-23 days to form a differentiated monolayer.
-
Transport Experiment: The test compound (this compound, Platycodin D, or Deapio-platycodin D) at a concentration of 100 µM is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at specified time intervals.
-
Analysis: The concentration of the compound in the collected samples is determined by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., BEL-7402, PC-12) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Platycodin D for the specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Production Assay[4][5]
-
Cell Culture and Treatment: BV2 microglial cells are pre-treated with Platycodon grandiflorum water extract (PGW) for 1 hour, followed by stimulation with amyloid-beta 25-35 (Aβ₂₅₋₃₅) for 24 hours.
-
Griess Reaction: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
Cytokine Measurement (ELISA)[4]
-
Cell Culture and Treatment: BV2 cells are treated as described for the NO production assay.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The anti-cancer and anti-inflammatory effects of platycosides are often attributed to their modulation of specific cellular signaling pathways.
Figure 1. Platycodin D's anti-tumor mechanisms.[2][3]
Figure 2. Anti-neuroinflammatory pathway of PGW.[4]
Figure 3. Caco-2 permeability experimental workflow.
Conclusion: A Call for Focused Research on this compound
This comparative guide highlights a significant disparity in the scientific literature between this compound and other related compounds from Platycodon grandiflorum. While there is a substantial and growing body of evidence for the biological activities of Platycodin D and the whole plant extract, there is a clear and pressing need for dedicated research into the specific properties of this compound. The single available data point on its permeability is insufficient to make any claims about its potential therapeutic efficacy or to assess the reproducibility of its biological effects. Future studies should aim to isolate this compound and systematically evaluate its anti-inflammatory, anti-cancer, neuroprotective, and other potential pharmacological activities using established in vitro and in vivo models. Such research is essential to unlock the potential of this specific platycoside and to build a robust and reproducible dataset for the scientific community.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 3. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics, intestinal absorption and microbial metabolism of single platycodin D in comparison to Platycodi radix extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Platycoside F and Other Saponins: An Analysis of Available Evidence
A comprehensive review of existing scientific literature reveals a significant gap in the specific biological activity data for Platycoside F, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. While the broader class of platycosides and the crude extracts of their source plant are known to possess a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, specific quantitative data for this compound remains elusive. This absence of specific metrics, such as half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, precludes a direct and quantitative comparison with other well-studied saponins like Ginsenoside Rb1, Saikosaponin D, and Astragaloside IV.
This guide will proceed by outlining the general characteristics of this compound based on available information, followed by a summary of the known quantitative activities of comparator saponins. Detailed experimental protocols for key assays relevant to the assessment of these biological activities are also provided to facilitate future research in this area.
This compound: An Overview
Comparative Saponins: A Look at the Data
To provide a framework for the kind of data necessary for a comparative review, this section summarizes available quantitative information for other notable saponins.
Saikosaponin D: Anti-cancer Activity
Saikosaponin D, a triterpenoid saponin derived from Bupleurum species, has demonstrated significant anti-cancer properties. For instance, in non-small cell lung cancer (NSCLC) cell lines, Saikosaponin D has been shown to inhibit cell proliferation in a dose-dependent manner.
| Saponin | Cell Line | Activity | IC50 Value | Reference |
| Saikosaponin D | A549 (NSCLC) | Anti-proliferation | 3.57 µM | [1][2] |
| Saikosaponin D | H1299 (NSCLC) | Anti-proliferation | 8.46 µM | [1][2] |
| Saikosaponin D | MCF-7 (Breast Cancer) | Anti-proliferation | 7.31 ± 0.63 µM | [3] |
| Saikosaponin D | T-47D (Breast Cancer) | Anti-proliferation | 9.06 ± 0.45 µM | [3] |
| Saikosaponin D | DU145 (Prostate Cancer) | Anti-proliferation | 10 µM | [4] |
Ginsenoside Rb1: Anti-inflammatory Activity
Ginsenoside Rb1, a prominent ginsenoside from Panax ginseng, is well-documented for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory mediators in various cell-based models. While specific IC50 values for inhibiting inflammatory markers are not always consistently reported across studies, its potent anti-inflammatory capacity is widely acknowledged. Research indicates that Ginsenoside Rb1 can significantly decrease the release of inflammatory cytokines in LPS-stimulated RAW264.7 cells and Bone Marrow-Derived Macrophages (BMDMs).[5][6][7][8]
Astragaloside IV: Neuroprotective Effects
Astragaloside IV, the major active saponin in Astragalus membranaceus, exhibits significant neuroprotective properties. Studies have shown its ability to protect neurons from various insults, including ischemia-reperfusion injury. For example, in models of cerebral ischemia-reperfusion, Astragaloside IV treatment has been demonstrated to attenuate neurological dysfunction, reduce infarct volume, and alleviate pathological damage.[9][10][11][12][13] Quantitative data, such as EC50 values for neuroprotection, would be necessary for a direct comparison.
Future Directions and the Need for Quantitative Data
The absence of specific biological activity data for this compound highlights a critical area for future research. To enable a meaningful comparison with other saponins and to understand its therapeutic potential, it is imperative that studies are conducted to determine its efficacy in standardized in vitro and in vivo models. The generation of quantitative data, such as IC50 and EC50 values, for its anti-inflammatory, anti-cancer, neuroprotective, and antioxidant activities will be instrumental in positioning this compound within the broader landscape of pharmacologically active saponins.
Experimental Protocols
To facilitate further research into this compound and other saponins, detailed protocols for key experimental assays are provided below.
Anti-Cancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with varying concentrations of the saponin and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
References
- 1. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential mechanism of Saikosaponin D against luminal A breast cancer based on bioinformatical analysis, molecular docking and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rb1 inhibits proliferation and inflammatory responses in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rb1 prevents interleukin-1 beta induced inflammation and apoptosis in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragaloside IV plays a neuroprotective role by promoting PPARγ in cerebral ischemia-reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Astragaloside IV protects brain cells from ischemia-reperfusion injury by inhibiting ryanodine receptor expression and reducing the expression of P-Src and P-GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astragaloside IV protects blood-brain barrier integrity from LPS-induced disruption via activating Nrf2 antioxidant signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Targets of Platycoside F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of platycosides, with a focus on their impact on key signaling pathways implicated in cancer and inflammation. Due to the limited availability of specific quantitative data for Platycoside F, this analysis utilizes data from platycoside-rich fractions and Platycodin D, the most abundant and well-studied platycoside, as a representative compound. The performance of these natural compounds is compared against established commercial inhibitors targeting the NF-κB, MAPK, and PI3K/Akt signaling pathways. All experimental data is presented in structured tables, and detailed methodologies for key validation assays are provided.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activities of Platycodin D and selected commercial inhibitors on their respective signaling pathways. This allows for a direct comparison of their potency.
| Compound | Target Pathway | Assay | Cell Line | IC50 Value | Reference |
| Platycodin D | Apoptosis Induction | Cell Viability (MTT) | A549 (Lung Carcinoma) | 10.3 µM | [1][2] |
| Platycodin D | Apoptosis Induction | Cell Viability (MTT) | H1299 (Lung Carcinoma) | 7.8 µM | [1][2] |
| Platycodin D | Apoptosis Induction | Cell Viability (MTT) | H2030 (Lung Carcinoma) | 9.6 µM | [1][2] |
| Platycodin D | PI3K/Akt Pathway | Proliferation Assay | U251 (Glioma) | ~40.8 µM (significant inhibition) | [3] |
| Platycodin D | Anti-inflammatory | NO Production | RAW 264.7 (Macrophages) | >20 µM (significant inhibition at 20µM) | [4] |
| Dexamethasone | NF-κB Pathway | NF-κB Reporter Assay | A549 (Lung Carcinoma) | 0.5 nM | [1] |
| U0126 | MAPK/MEK Pathway | MEK1 Kinase Assay | In vitro | 72 nM | [5] |
| U0126 | MAPK/MEK Pathway | MEK2 Kinase Assay | In vitro | 58 nM | [5] |
| LY294002 | PI3K Pathway | PI3Kα Kinase Assay | In vitro | 0.5 µM | [6] |
| LY294002 | PI3K Pathway | PI3Kβ Kinase Assay | In vitro | 0.97 µM | [6] |
| LY294002 | PI3K Pathway | PI3Kδ Kinase Assay | In vitro | 0.57 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and its alternatives, as well as the general workflows for the experimental validation of these targets.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling pathway and points of inhibition.
Caption: PI3K/Akt signaling pathway and points of inhibition.
References
- 1. Frontiers | Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound [frontiersin.org]
- 2. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Platycoside F
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Platycoside F, a triterpenoid saponin derived from the roots of Platycodon grandiflorum. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Assessment and Classification
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side-shields or chemical goggles, especially if there is a risk of splashing[3]. |
| Hand Protection | Wear protective gloves made of a material resistant to the chemical[3]. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure[3]. A lab coat is the minimum requirement. |
| Respiratory | If there is a risk of inhaling dust, use a dust respirator. All handling of the solid form should ideally be done in a chemical fume hood[3]. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, filter paper, gloves, and paper towels), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly sealed except when adding waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container.
-
Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers:
-
Empty containers that held this compound retain residue and must be treated as hazardous waste[2].
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the original label and dispose of the container as instructed by your EHS office.
-
Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Storage of Waste
-
Store hazardous waste containers in a designated, secure area that is well-ventilated and away from heat or sources of ignition.
-
Ensure that the storage area has secondary containment to capture any potential leaks or spills.
-
Do not allow waste to accumulate in the laboratory for an extended period. Follow your institution's guidelines for the maximum allowable accumulation time.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed and approved waste disposal contractor.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Absorb: For liquid spills, cover with a suitable absorbent material.
-
Collect: For solid spills, carefully sweep up the material to avoid creating dust.
-
Containerize: Place all contaminated materials (absorbent, swept-up powder, and cleaning supplies) into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a 10% caustic solution, followed by water[3]. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Platycoside F
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Platycoside F. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its concentrated powder form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2] The recommended PPE includes:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3][4] If there is a risk of splashing, a face shield should also be worn.[1]
-
Hand Protection: Use chemical-resistant protective gloves.[2][3][4] It is advisable to wear two pairs of gloves, with the outer pair being easily removable.[2] Do not wear leather or fabric gloves as they can absorb the chemical.[2]
-
Respiratory Protection: In situations where dust may be generated, a dust respirator is required.[3][4] All respiratory protection should be used in accordance with local and national regulations.[3]
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[2][3] Ensure that sleeves are worn over gloves and pant legs are over boots to prevent chemicals from running onto the skin.[1]
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not available, the following table provides information for the closely related compound, Platycodin D, for reference.
| Property | Value | Reference Compound |
| Molecular Formula | C₅₇H₉₂O₂₈ | Platycodin D |
| Molecular Weight | 1225.32 g/mol | Platycodin D |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Platycodin D |
Data based on the Safety Data Sheet for Platycodin D.[4]
Operational Plan for this compound
This section outlines the standard operating procedures for the handling, storage, and disposal of this compound, including emergency protocols.
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a laboratory fume hood.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Remove and wash contaminated clothing before reuse.[3]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4] Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes.[2][3] Flush the affected skin with large amounts of water for at least 15 minutes.[2][3] Use cold water to keep skin pores closed.[1] Seek medical advice.[3]
-
Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult, provide respiratory support.[4] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
Spill and Leak Procedures
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[3]
-
Collect: Place the swept-up material into a suitable container for disposal.[3]
-
Decontaminate: Clean the spill site with a 10% caustic solution, if appropriate for the surface, and ensure the area is well-ventilated until the cleanup is complete.[3]
Disposal Plan
-
Dispose of this compound waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[4]
-
Contaminated PPE, such as gloves and coveralls that have been heavily contaminated, should be considered hazardous waste and disposed of accordingly.[6]
-
Do not dispose of this compound down the drain unless specifically approved by your institution's EHS department.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 2. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 3. chemfaces.com [chemfaces.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
